4,5-Dichlorophthalimide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,6-dichloroisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2NO2/c9-5-1-3-4(2-6(5)10)8(13)11-7(3)12/h1-2H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPBDGMPYPSJSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10290955 | |
| Record name | 4,5-Dichlorophthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10290955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15997-89-4 | |
| Record name | 15997-89-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72067 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,5-Dichlorophthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10290955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-Dichlorophthalimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 4,5-Dichlorophthalimide from 5,6-Dichloro-1,3-isobenzofurandione: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4,5-dichlorophthalimide, a valuable building block in pharmaceutical and materials science, from its precursor 5,6-dichloro-1,3-isobenzofurandione, also known as 4,5-dichlorophthalic anhydride. This document details established experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.
Introduction
This compound is a halogenated aromatic imide of significant interest in medicinal chemistry and materials science. Its rigid structure and the presence of reactive chlorine atoms make it a versatile intermediate for the synthesis of a wide range of compounds, including active pharmaceutical ingredients and functional dyes. The synthesis of this compound is typically achieved through the reaction of 4,5-dichlorophthalic anhydride with a suitable nitrogen source. This guide will focus on two effective methods utilizing urea and formamide as the nitrogen donors.
Synthetic Pathways
The core of the synthesis involves the nucleophilic attack of the nitrogen atom from urea or formamide on the electrophilic carbonyl carbons of 4,5-dichlorophthalic anhydride, leading to the formation of an intermediate that subsequently cyclizes to form the stable five-membered imide ring.
Synthesis of the Starting Material: 4,5-Dichlorophthalic Anhydride
The precursor, 4,5-dichlorophthalic anhydride, is commonly prepared by the dehydration of 4,5-dichlorophthalic acid.
Experimental Protocol: A suspension of 4,5-dichlorophthalic acid (90 g, 380 mmol) in acetic anhydride (150 ml) is stirred under gentle reflux for 5 hours, with slow distillation of the solvent. After cooling, the solid product is collected by filtration, washed with petroleum ether, and dried under vacuum.[1]
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 80 g (96%) | [1] |
| Melting Point | 185–187 °C | [1] |
| Appearance | White solid | [1] |
Synthesis of this compound
Two primary methods for the synthesis of this compound from 4,5-dichlorophthalic anhydride are detailed below.
Method 1: Reaction with Urea
This solvent-free method involves the thermal condensation of 4,5-dichlorophthalic anhydride with urea.
Experimental Protocol: 4,5-Dichlorophthalic anhydride (0.5 g, 2.3 mmol) is ground to a fine powder with urea (0.21 g, 3.5 mmol). The resulting powder is heated in a multi-sample autoclave to 200 °C for 4.5 hours. After cooling to room temperature, the solid product is stirred in 30 ml of distilled water for 3.5 hours to remove any unreacted urea. The white solid is then collected by filtration, washed with 200 ml of water, and dried at 60 °C.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 0.39 g (73%) | |
| Melting Point | Not specified in this protocol | |
| Appearance | White solid |
Method 2: Reaction with Formamide
This method utilizes formamide as both the nitrogen source and the reaction solvent.
Experimental Protocol: A mixture of 4,5-dichlorophthalic anhydride (79 g, 360 mmol) and formamide (110 ml) is stirred at reflux for 3 hours. Upon cooling, the precipitated product is collected by filtration, washed with water, and dried under vacuum.[1]
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 77 g (98%) | [1] |
| Melting Point | 217–218 °C | [1] |
| Appearance | Yellow crystalline solid | [1] |
Summary of Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound and its precursor.
| Synthesis Step | Reactants | Nitrogen Source | Solvent | Reaction Conditions | Yield (%) | Melting Point (°C) | Reference |
| Precursor Synthesis | 4,5-Dichlorophthalic acid, Acetic anhydride | - | Acetic anhydride | Reflux, 5 h | 96 | 185-187 | [1] |
| Product Synthesis (Method 1) | 4,5-Dichlorophthalic anhydride | Urea | None (solvent-free) | 200 °C, 4.5 h | 73 | - | |
| Product Synthesis (Method 2) | 4,5-Dichlorophthalic anhydride | Formamide | Formamide | Reflux, 3 h | 98 | 217-218 | [1] |
Experimental Workflow
The following diagram illustrates the logical flow of the synthesis of this compound from 4,5-dichlorophthalic acid.
Conclusion
This technical guide has presented two robust and high-yielding methods for the synthesis of this compound from 5,6-dichloro-1,3-isobenzofurandione. The choice between the solvent-free urea-based method and the formamide-based reflux method may depend on factors such as available equipment, desired scale, and solvent handling preferences. Both protocols provide a reliable means for researchers and drug development professionals to access this important chemical intermediate. The provided quantitative data and workflow diagram offer a clear and concise summary to aid in the practical application of these synthetic procedures.
References
physicochemical properties of 4,5-Dichlorophthalimide
An In-depth Technical Guide to the Physicochemical Properties of 4,5-Dichlorophthalimide
This technical guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of the core . The document details quantitative data, experimental protocols for synthesis and characterization, and logical workflows relevant to its application in chemical and pharmaceutical research.
Core Physicochemical Data
This compound is an organic compound that serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] Its fundamental properties are summarized below.
| Property | Value | Unit | Source(s) |
| Molecular Formula | C₈H₃Cl₂NO₂ | - | [1][3][4] |
| Molecular Weight | 216.02 | g/mol | [3][4] |
| Appearance | White to off-white crystalline solid | - | [1] |
| Melting Point | 217 - 219 | °C | [2][3] |
| Boiling Point | Not Applicable (Decomposes) | °C | [3] |
| Density (Predicted) | 1.643 | g/cm³ | [2][3] |
| pKa (Predicted) | 7.84 ± 0.20 | - | [3] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like acetone and chloroform. | - | [1] |
Experimental Protocols & Methodologies
Accurate determination of physicochemical properties relies on standardized experimental procedures. This section outlines the methodologies for the synthesis and melting point determination of this compound.
Synthesis from 4,5-Dichlorophthalic Anhydride
A common and efficient method for synthesizing this compound involves the reaction of 4,5-Dichlorophthalic Anhydride with a source of ammonia, such as urea.[5] The process is a condensation reaction followed by purification.
Experimental Workflow: Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Detailed Protocol:
-
Reactant Preparation: Combine one molar equivalent of 4,5-Dichlorophthalic Anhydride with 1.5-2 molar equivalents of urea in a round-bottom flask equipped with a reflux condenser.
-
Reaction: Heat the flask in a sand bath or heating mantle to a temperature of 180-200°C. The mixture will melt and begin to evolve ammonia gas. Maintain this temperature until the gas evolution stops, indicating the reaction is complete.
-
Workup and Purification: Allow the reaction mixture to cool to room temperature. The solidified crude product is then broken up and transferred to a separate flask for recrystallization from a suitable solvent, such as glacial acetic acid, to yield purified crystals of this compound.
-
Drying: The purified crystals are collected by filtration and dried under vacuum to remove any residual solvent.
Melting Point Determination
The melting point is a critical parameter for assessing the purity of a crystalline solid. The standard method involves using a capillary melting point apparatus.[6]
Experimental Workflow: Melting Point Determination
Caption: Standard procedure for determining the melting point of an organic solid.
Detailed Protocol:
-
Sample Preparation: A small amount of dry, crystalline this compound is finely ground to a powder.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed into the heating block of a melting point apparatus.
-
Heating and Observation: The sample is heated rapidly to about 15-20°C below the expected melting point, then the heating rate is slowed to 1-2°C per minute.
-
Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2. For a pure compound, this range is typically narrow (0.5-2°C).
Application in Synthetic Chemistry & Drug Development
This compound is a key building block for synthesizing more complex molecules.[3] The phthalimide group itself is a well-known pharmacophore, and the dichloro-substituents provide reactive sites for further functionalization. Derivatives are used in the development of pharmaceuticals, such as antiviral agents, and materials like octachloro-Cu-phthalocyanine.
The diagram below illustrates a hypothetical mechanism of action relevant to drug development, where a derivative of this compound acts as a modulator of a cellular signaling pathway.
Logical Relationship: Hypothetical Drug Action Pathway
Caption: Hypothetical signaling pathway modulated by a drug derived from this compound.
References
In-Depth Technical Guide: 4,5-Dichlorophthalimide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4,5-Dichlorophthalimide, a key chemical intermediate. It covers its identification, chemical and physical properties, a detailed synthesis protocol, and its applications in research and development.
Chemical Identification and Properties
This compound is a chlorinated derivative of phthalimide. Its unique structure makes it a valuable building block in the synthesis of a variety of more complex molecules.
CAS Number: 15997-89-4[1]
Synonyms:
-
5,6-dichloro-1H-isoindole-1,3(2H)-dione[2]
-
5,6-dichloro-2,3-dihydro-1H-isoindole-1,3-dione[3]
-
This compound 97%[2]
-
TIMTEC-BB SBB003388[2]
-
LABOTEST-BB LT00452401[2]
The chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₃Cl₂NO₂ | [1][3] |
| Molecular Weight | 216.02 g/mol | [1] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 217-219 °C (lit.) | [1][2] |
| Solubility | Sparingly soluble in water; more soluble in organic solvents like acetone and chloroform. | |
| Density | 1.643 g/cm³ (predicted) | [2] |
| pKa | 7.84 ± 0.20 (predicted) | [2] |
Spectroscopic Data
¹H NMR (Proton NMR) - Predicted Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 11.0 | Singlet (broad) | 1H | Imide N-H |
| ~ 8.0 | Singlet | 2H | Aromatic C-H |
¹³C NMR (Carbon NMR) - Predicted Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 168 | Carbonyl (C=O) |
| ~ 138 | Aromatic C-Cl |
| ~ 132 | Aromatic C-C(O) |
| ~ 125 | Aromatic C-H |
FT-IR (Infrared) Spectroscopy - Representative Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 3000 | Medium, Broad | N-H Stretch (imide) |
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 1750 - 1700 | Strong | C=O Stretch (imide, symmetric) |
| 1700 - 1650 | Strong | C=O Stretch (imide, asymmetric) |
| 1600 - 1450 | Medium | Aromatic C=C Stretch |
| 800 - 600 | Strong | C-Cl Stretch |
Synthesis of this compound
A common and effective method for the synthesis of this compound is the reaction of 4,5-dichlorophthalic anhydride with formamide.
Experimental Protocol
Materials:
-
4,5-Dichlorophthalic anhydride (10.0 g, 0.04 mol)
-
Formamide (14 mL)
-
Water
-
250 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Vacuum filtration apparatus
Procedure: [4]
-
Combine 4,5-dichlorophthalic anhydride (10.0 g) and formamide (14 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Attach a reflux condenser to the flask.
-
Heat the mixture to reflux with stirring for 3 hours.
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a generous amount of water (approximately 500 mL) to remove any residual formamide.
-
Dry the purified product under vacuum.
-
Record the yield, melting point, and characterize by IR and NMR spectroscopy.
Experimental Workflow
Caption: Synthesis workflow for this compound.
Applications in Research and Drug Development
This compound serves as a versatile intermediate in organic synthesis. Its reactivity allows for the introduction of the phthalimide moiety into various molecular scaffolds, a common strategy in medicinal chemistry. Some of its documented applications include:
-
Precursor for Pharmaceutical Compounds: It is a reactant in the synthesis of compounds such as 5′-N-(4′′,5′′-dichlorophthaloyl)-3′-azido-2′,3′-dideoxythymidine and 2-amino-4,5-dichlorobenzoic acid.[2]
-
Chemical Research Intermediate: It is used in the synthesis of 4,5-dichloro-1,2-benzenedicarboxamide.
-
Catalysis: It can be used as an additive to improve the enantioselectivity of certain catalytic reactions.
-
Materials Science: It is a reactant in the synthesis of octachloro-Cu-phthalocyanine.[2]
-
Organic Synthesis: It serves as a starting material for N-(3-bromopropyl)-4,5-dichlorophthalimide and as a nucleophilic partner in phosphine-catalyzed allylic substitutions.[2]
Safety Information
This compound is classified as a warning-level hazard. It is known to cause skin and serious eye irritation, and may cause respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, eye protection, and a dust mask, should be employed when handling this compound. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
References
A Technical Guide to the Solubility of 4,5-Dichlorophthalimide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties and Qualitative Solubility
4,5-Dichlorophthalimide is a white to off-white crystalline solid.[1] Its fundamental properties are summarized in the table below. Notably, while its solubility in water is known to be sparse, it is generally more soluble in organic solvents.[1] However, specific quantitative data is largely absent from scientific literature, necessitating experimental determination for specific solvent systems.
| Property | Value | Reference |
| Molecular Formula | C₈H₃Cl₂NO₂ | [2][3] |
| Molecular Weight | 216.02 g/mol | [2][3] |
| Melting Point | 217-219 °C | [2] |
| Appearance | White to off-white crystalline solid | [1] |
| Qualitative Solubility | ||
| Water | Sparingly soluble | [1] |
| Acetone | Soluble | [1] |
| Chloroform | Soluble | [1] |
The chemical structure of this compound, featuring a polar imide functional group and a larger, non-polar dichlorinated aromatic ring system, suggests a nuanced solubility profile. Its solubility will be governed by the principle of "like dissolves like," indicating a preference for polar aprotic or moderately polar solvents that can interact with the polar imide group without being hindered by the non-polar aromatic structure.
Experimental Protocol for Quantitative Solubility Determination
To address the gap in quantitative data, a robust experimental protocol is required. The following details a standard method for determining the solubility of this compound in an organic solvent of interest.
Objective:
To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent(s) (analytical grade)
-
Analytical balance
-
Temperature-controlled shaker or water bath
-
Calibrated thermometer
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Vials with screw caps
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Methodology:
-
Preparation of Standard Solutions:
-
Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.
-
From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution. These will be used to create a calibration curve.
-
-
Sample Preparation and Equilibration:
-
Add an excess amount of this compound to a series of vials.
-
Accurately add a known volume or weight of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature.
-
Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary study can determine the optimal equilibration time.
-
-
Sample Analysis:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solids.
-
Dilute the filtered sample with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.
-
-
Data Analysis:
-
Using the calibration curve generated from the standard solutions, determine the concentration of this compound in the diluted sample.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
The resulting concentration is the solubility of this compound in the chosen solvent at the specified temperature. It is typically expressed in units of g/L, mg/mL, or mol/L.
-
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for the determination of solubility.
Conclusion
While the existing literature provides a qualitative understanding of the solubility of this compound, there is a clear need for quantitative data to support its application in research and development. The experimental protocol detailed in this guide provides a reliable framework for generating this crucial data. By systematically evaluating its solubility in a range of organic solvents, researchers and drug development professionals can optimize reaction conditions, develop robust purification strategies, and design effective formulations.
References
An In-depth Technical Guide to the Melting Point and Purity Analysis of 4,5-Dichlorophthalimide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methods for determining the melting point and assessing the purity of 4,5-dichlorophthalimide, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] This document outlines detailed experimental protocols, data presentation standards, and visual workflows to support research, development, and quality control activities.
Physicochemical Properties and Melting Point
This compound is a white to off-white crystalline solid.[1] The melting point is a critical physical property that serves as an initial indicator of purity. For a pure crystalline solid, the melting range is typically narrow. Broadening of the melting range often suggests the presence of impurities.
Reported Melting Point
Multiple sources consistently report the melting point of this compound to be in the range of 217-219 °C .[2][3][4]
| Parameter | Reported Value | Source(s) |
| Melting Point | 217-219 °C | [2][3][4] |
Purity Analysis: A Multi-faceted Approach
A comprehensive purity analysis of this compound involves a combination of chromatographic and spectroscopic techniques to identify and quantify any potential impurities. Organic impurities can arise from the manufacturing process and/or degradation upon storage.
Potential Impurities
The synthesis of this compound typically starts from 4,5-dichlorophthalic anhydride.[5] Potential impurities may include unreacted starting materials, by-products from side reactions, and residual solvents.
A logical workflow for the comprehensive purity analysis of a this compound sample is presented below.
Caption: Workflow for the Purity Analysis of this compound.
Experimental Protocols
Melting Point Determination
A standard capillary melting point apparatus can be used for this determination.
-
Apparatus: Digital melting point apparatus.
-
Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.
-
Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is ramped up quickly to about 10 °C below the expected melting point, and then the heating rate is reduced to 1-2 °C per minute. The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying impurities. A reversed-phase method is generally suitable for a compound of this polarity.
| Parameter | Recommended Conditions |
| Instrumentation | HPLC system with a UV detector |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A mixture of acetonitrile and water (e.g., 60:40 v/v). The aqueous phase may be acidified with 0.1% formic or phosphoric acid to improve peak shape. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm (or determined by UV scan) |
| Injection Volume | 10 µL |
| Sample Preparation | Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL. Dilute to a working concentration of about 0.1 mg/mL. |
| Data Analysis | Purity is calculated using the area percent method from the resulting chromatogram. |
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is an absolute method for purity determination that does not require a reference standard of the analyte itself.[4][6][7]
-
Instrumentation: NMR spectrometer (400 MHz or higher recommended for better resolution).
-
Internal Standard: A certified internal standard with a known purity, which has a resonance that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample.
-
Accurately weigh a specific amount of the internal standard.
-
Dissolve both in a known volume of a suitable deuterated solvent (e.g., DMSO-d6, Acetone-d6) in a volumetric flask.
-
-
NMR Data Acquisition:
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for complete relaxation and accurate integration.
-
Acquire the 1H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate a well-resolved, characteristic peak of this compound and a peak of the internal standard.
-
Calculate the purity based on the integral values, the number of protons for each signal, the molecular weights, and the weighed masses of the sample and the internal standard.
-
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that can determine the purity of highly pure crystalline substances based on the principle of melting point depression.[2][3][8]
-
Instrumentation: Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 1-3 mg of the sample into an aluminum DSC pan and hermetically seal it.
-
Procedure:
-
Heat the sample at a slow, constant rate (e.g., 0.5-2 °C/min) through its melting transition.
-
An inert atmosphere (e.g., nitrogen) is maintained during the measurement.
-
-
Data Analysis: The purity is determined from the shape of the melting endotherm using the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.[8]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is useful for confirming the identity of the compound by identifying its functional groups and can serve as a fingerprinting technique to detect impurities with different chemical bonds.
-
Instrumentation: FTIR spectrometer.
-
Sample Preparation: The sample can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.
-
Procedure: Acquire the infrared spectrum over a suitable range (e.g., 4000-400 cm-1).
-
Data Analysis: Compare the obtained spectrum with a reference spectrum of pure this compound. The presence of unexpected peaks may indicate impurities.
The logical relationship for selecting and applying these analytical techniques for a comprehensive purity assessment is illustrated below.
References
- 1. CAS 15997-89-4: this compound | CymitQuimica [cymitquimica.com]
- 2. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tainstruments.com [tainstruments.com]
- 4. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Characterization of 4,5-Dichlorophthalimide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of 4,5-dichlorophthalimide. It is designed to serve as a detailed resource for researchers and professionals in the fields of chemistry and drug development who utilize NMR spectroscopy for the structural elucidation and analysis of organic molecules. This document outlines the expected spectral data, provides a detailed experimental protocol for acquiring such data, and illustrates the logical workflows involved in the spectroscopic analysis.
Introduction to this compound and its Spectroscopic Characterization
This compound is a halogenated derivative of phthalimide, a prominent structural motif in medicinal chemistry and materials science. Its chemical structure, characterized by a benzene ring fused to a five-membered heterocyclic imide ring with two chlorine substituents on the aromatic core, dictates a specific and predictable pattern in its NMR spectra. The precise characterization of this pattern is crucial for confirming the identity and purity of the compound in various research and development applications.
NMR spectroscopy is an indispensable analytical technique for the unambiguous structural determination of organic compounds. ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon framework of the molecule. Together, they offer a complete picture of the molecular structure.
Predicted ¹H and ¹³C NMR Spectral Data
Due to the symmetrical nature of the 4,5-disubstituted phthalimide ring, the two aromatic protons are chemically equivalent, as are the corresponding aromatic carbons. This symmetry simplifies the expected NMR spectra. The electron-withdrawing effects of the two carbonyl groups and the two chlorine atoms significantly influence the chemical shifts of the aromatic protons and carbons, causing them to resonate at lower fields (higher ppm values) compared to unsubstituted benzene.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to exhibit two main signals: one for the aromatic protons and one for the imide proton.
Table 1: Summary of Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (2H) | 7.5 - 8.0 | Singlet (s) | 2H |
| Imide (1H) | 10.0 - 12.0 | Broad Singlet (br s) | 1H |
Note: The exact chemical shift of the imide proton can be highly dependent on the solvent and concentration due to hydrogen bonding.
¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show three distinct signals corresponding to the carbonyl carbons, the chlorine-substituted aromatic carbons, and the aromatic carbons bearing the imide fusion.
Table 2: Summary of Predicted ¹³C NMR Data for this compound
| Carbons | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 165 - 175 |
| Aromatic (C-Cl) | 130 - 140 |
| Aromatic (C-C=O) | 120 - 130 |
Experimental Protocols
The following section details the methodologies for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Solvent Selection: A suitable deuterated solvent that can dissolve the sample is chosen. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for phthalimides due to their good solubility and the ability to observe the imide proton, which might exchange with protic solvents like methanol-d₄. Deuterated chloroform (CDCl₃) can also be used, though the imide proton signal may be broader or less distinct.
-
Sample Concentration: Weigh approximately 5-10 mg of this compound and dissolve it in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm). Modern NMR spectrometers can also reference the spectra to the residual solvent peak.
NMR Instrument Parameters
The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.
Table 3: Typical ¹H NMR Acquisition Parameters
| Parameter | Value |
| Spectrometer Frequency | 400 MHz |
| Pulse Program | Standard 1D Proton |
| Acquisition Time | 2 - 4 seconds |
| Relaxation Delay | 1 - 5 seconds |
| Number of Scans | 8 - 16 |
| Spectral Width | -2 to 16 ppm |
| Temperature | 298 K |
Table 4: Typical ¹³C NMR Acquisition Parameters
| Parameter | Value |
| Spectrometer Frequency | 100 MHz |
| Pulse Program | Standard 1D Carbon with Proton Decoupling |
| Acquisition Time | 1 - 2 seconds |
| Relaxation Delay | 2 - 5 seconds |
| Number of Scans | 1024 - 4096 (or more, depending on concentration) |
| Spectral Width | 0 to 220 ppm |
| Temperature | 298 K |
Data Processing
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.
-
Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift axis is referenced to TMS (0.00 ppm) or the residual solvent peak.
-
Integration: The relative areas under the peaks in the ¹H NMR spectrum are integrated to determine the proton ratios.
Visualization of Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate the key processes and logical connections in the NMR characterization of this compound.
Conclusion
The ¹H and ¹³C NMR characterization of this compound provides a clear and definitive method for its structural confirmation. The expected simplicity of the spectra, arising from the molecule's symmetry, allows for straightforward interpretation. By following the detailed experimental protocols outlined in this guide, researchers can reliably obtain high-quality NMR data. The provided visualizations of the experimental workflow and the logical connections between the chemical structure and the spectral data serve to enhance the understanding of the entire characterization process. This technical guide is intended to be a valuable resource for scientists and professionals engaged in the synthesis, analysis, and application of this compound and related compounds.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Infrared Spectroscopy Analysis of 4,5-Dichlorophthalimide
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy analysis of this compound. It includes a detailed experimental protocol, an analysis of the vibrational modes, and a summary of the expected spectral data. This document is intended to assist researchers in the identification and characterization of this compound using FTIR spectroscopy.
Introduction to this compound and IR Spectroscopy
This compound (C₈H₃Cl₂NO₂) is a phthalimide derivative characterized by two chlorine atoms on the benzene ring. Phthalimides are important intermediates in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals.
Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. The method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds. This absorption is unique to the molecule's structure, providing a "fingerprint" that aids in its identification and characterization.
Predicted Infrared Spectral Data of this compound
The following table summarizes the expected characteristic IR absorption bands for this compound.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| ~ 3200 | Medium | N-H stretching | Imide |
| ~ 3100 - 3000 | Weak-Medium | Aromatic C-H stretching | Aromatic Ring |
| ~ 1775 | Strong | C=O asymmetric stretching | Imide |
| ~ 1745 | Strong | C=O symmetric stretching | Imide |
| ~ 1600 | Medium | Aromatic C=C stretching | Aromatic Ring |
| ~ 1470 | Medium | Aromatic C=C stretching | Aromatic Ring |
| ~ 1380 | Medium | C-N stretching | Imide |
| ~ 880 | Strong | C-H out-of-plane bending | Aromatic Ring |
| ~ 750 | Strong | C-Cl stretching | Aryl Halide |
Experimental Protocol for FTIR Analysis of this compound
The following protocol outlines the standard procedure for obtaining a high-quality FTIR spectrum of a solid sample like this compound using the potassium bromide (KBr) pellet method. This technique is widely used due to KBr's transparency in the mid-IR region.[3]
3.1. Materials and Equipment
-
This compound sample
-
Spectroscopy-grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle
-
Hydraulic press with pellet die
-
FTIR spectrometer
-
Spatula
-
Desiccator
3.2. Sample Preparation (KBr Pellet Method)
-
Drying: Dry the KBr powder in an oven at approximately 110°C for at least 2 hours to remove any adsorbed water, then cool to room temperature in a desiccator.[3]
-
Grinding: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr.[4]
-
Mixing: Add the sample and KBr to the agate mortar and grind the mixture thoroughly with the pestle for several minutes to ensure a fine, homogeneous powder. This minimizes light scattering.[4]
-
Pellet Formation: Transfer the ground mixture into the pellet die. Place the die into the hydraulic press and apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.[4]
-
Pellet Inspection: Carefully remove the KBr pellet from the die. A high-quality pellet should be clear and free of cracks or cloudiness.
3.3. Data Acquisition
-
Background Spectrum: Place the empty sample holder into the FTIR spectrometer and record a background spectrum. This will account for atmospheric water and carbon dioxide, as well as any instrumental artifacts.
-
Sample Spectrum: Mount the KBr pellet containing the this compound sample in the sample holder and place it in the spectrometer.
-
Scan: Acquire the IR spectrum of the sample, typically in the range of 4000 to 400 cm⁻¹. The number of scans can be adjusted to improve the signal-to-noise ratio.
-
Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
Workflow and Data Analysis
The following diagram illustrates the logical workflow for the FTIR analysis of this compound, from sample preparation to final data interpretation.
4.1. Interpretation of the Spectrum
-
N-H Stretching: Look for a medium-intensity band around 3200 cm⁻¹, characteristic of the N-H stretching vibration in the imide group.
-
Aromatic C-H Stretching: Weak to medium bands appearing just above 3000 cm⁻¹ are indicative of the C-H stretching vibrations of the aromatic ring.
-
Carbonyl (C=O) Stretching: The most prominent features in the spectrum are expected to be two strong absorption bands around 1775 cm⁻¹ and 1745 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the imide carbonyl groups, respectively. The presence of two bands is characteristic of cyclic imides.
-
Aromatic C=C Stretching: Medium intensity peaks in the 1600-1470 cm⁻¹ region are due to the carbon-carbon double bond stretching within the aromatic ring.
-
Fingerprint Region: The region below 1400 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions from C-N stretching, C-H bending, and C-Cl stretching modes. The strong absorptions around 880 cm⁻¹ (aromatic C-H out-of-plane bending) and 750 cm⁻¹ (C-Cl stretching) are particularly useful for confirming the substitution pattern and the presence of chlorine atoms.
Conclusion
The infrared spectroscopy analysis of this compound provides valuable structural information. By following a standardized experimental protocol and understanding the characteristic vibrational frequencies of the functional groups present, researchers can confidently identify and characterize this compound. The predicted spectral data and the workflow provided in this guide serve as a robust resource for scientists and professionals in the field of drug development and chemical research.
References
An In-depth Technical Guide to 4,5-Dichlorophthalimide: Molecular Structure, Formula, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,5-Dichlorophthalimide is a halogenated aromatic imide of significant interest in synthetic and medicinal chemistry. This document provides a comprehensive overview of its molecular structure, chemical formula, and physicochemical properties. A detailed experimental protocol for its synthesis is provided, alongside a summary of its known applications as a key intermediate in the preparation of various organic compounds, including those with potential pharmaceutical and agrochemical applications. While direct biological signaling pathways for this compound are not extensively documented, its role as a versatile building block underscores its importance in the development of new chemical entities.
Molecular Structure and Formula
This compound is a derivative of phthalimide with two chlorine atoms substituted at the 4 and 5 positions of the benzene ring.[1][2] This substitution pattern significantly influences the electronic properties and reactivity of the molecule.
Table 1: Chemical Identifiers and Properties of this compound
| Identifier/Property | Value | Reference(s) |
| Molecular Formula | C₈H₃Cl₂NO₂ | [1][2] |
| Molecular Weight | 216.02 g/mol | [2] |
| CAS Number | 15997-89-4 | |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 217-219 °C (lit.) | |
| SMILES String | Clc1cc2C(=O)NC(=O)c2cc1Cl | |
| InChI String | 1S/C8H3Cl2NO2/c9-5-1-3-4(2-6(5)10)8(13)11-7(3)12/h1-2H,(H,11,12,13) | [3] |
| Solubility | Sparingly soluble in water; more soluble in organic solvents like acetone and chloroform. | [2] |
Spectroscopic Data
Table 2: Predicted Mass Spectrometry Data for this compound
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
| [M+H]⁺ | 215.96137 | 139.1 |
| [M+Na]⁺ | 237.94331 | 152.0 |
| [M-H]⁻ | 213.94681 | 141.2 |
| [M]⁺ | 214.95354 | 141.2 |
| [M]⁻ | 214.95464 | 141.2 |
| Data sourced from PubChem.[3] CCS: Collision Cross Section. |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of 4,5-dichlorophthalic anhydride with a source of ammonia, such as formamide.
Experimental Workflow for the Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Detailed Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, combine 4,5-dichlorophthalic anhydride (10.0 g, 0.04 mol) and formamide (14 mL).
-
Reflux: Heat the mixture under reflux for 3 hours.
-
Cooling and Isolation: After cooling to room temperature, the solid product precipitates.
-
Purification: Collect the product by vacuum filtration and wash thoroughly with a significant volume of water (approximately 500 mL).
-
Drying: Dry the purified product under a vacuum.
-
Analysis: Record the yield and melting point. Characterize the final product using IR, ¹H NMR, and ¹³C NMR spectroscopy to confirm its identity and purity.
Applications in Synthesis
This compound is a versatile intermediate in organic synthesis.[2] Its chemical reactivity, particularly its ability to undergo nucleophilic substitution reactions, makes it a valuable precursor for a variety of more complex molecules.[1][2]
Logical Relationship of this compound in Chemical Synthesis
Caption: Applications of this compound in various fields.
Notable applications include its use as a reactant in the synthesis of:
-
Pharmaceutical compounds, such as 5′-N-(4′′,5′′-dichlorophthaloyl)-3′-azido-2′,3′-dideoxythymidine and 2-amino-4,5-dichlorobenzoic acid.[1]
-
Agrochemicals, where its structure can be incorporated to create compounds with desired biological activities.[5]
-
Octachloro-Cu-phthalocyanine, a material with applications in materials science.[1]
-
N-protected β-amino phosphonic acid esters via phosphine-catalyzed allylic substitution.[1]
Furthermore, it has been utilized as an additive to improve enantioselectivity in certain asymmetric hydrogenation reactions catalyzed by iridium complexes.[1]
Conclusion
This compound is a well-characterized compound with a straightforward synthetic route. While direct modulation of biological signaling pathways by this molecule is not a primary area of current research, its significance lies in its utility as a key building block for the synthesis of a wide range of more complex molecules with diverse applications in pharmaceuticals, agrochemicals, and materials science. The detailed synthetic protocol and structural information provided herein serve as a valuable resource for researchers and professionals in the field of chemical and drug development. Further investigation into the biological activities of its derivatives may reveal novel therapeutic opportunities.
References
Methodological & Application
Application Notes and Protocols for Utilizing 4,5-Dichlorophthalimide as an Amino Protecting Group in Carbohydrate Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4,5-dichlorophthaloyl (DCPhth) group is a valuable amino-protecting group in synthetic carbohydrate chemistry, offering distinct advantages over the traditional phthaloyl (Phth) group. This document provides detailed application notes and experimental protocols for the use of 4,5-dichlorophthalimide in the protection of amino sugars, its application in glycosylation reactions, and subsequent deprotection. The DCPhth group provides robust protection and excellent 1,2-trans-directing stereocontrol in glycosylation reactions, while allowing for significantly milder deprotection conditions compared to the unsubstituted phthaloyl group.[1][2] This makes it an attractive alternative for the synthesis of complex oligosaccharides and glycoconjugates, particularly in the context of drug development where efficient and selective chemical transformations are paramount.
Introduction
Protecting groups are fundamental tools in the chemical synthesis of complex molecules like oligosaccharides. For amino sugars, the phthaloyl (Phth) group has been widely used due to its ability to direct the stereochemical outcome of glycosylation reactions to form 1,2-trans-glycosides.[1][2] However, the removal of the Phth group often requires harsh conditions, such as prolonged heating with hydrazine, which can be detrimental to sensitive functional groups present in large, complex oligosaccharides.[1]
The 4,5-dichlorophthaloyl (DCPhth) group has emerged as a superior alternative. The electron-withdrawing chloro substituents on the aromatic ring facilitate the nucleophilic attack required for deprotection, allowing for the removal of the DCPhth group under substantially milder conditions.[1] At the same time, the DCPhth group retains the strong 1,2-trans-directing nature of the Phth group, making it a highly valuable tool for the stereoselective synthesis of β-glycosides of 2-amino-2-deoxy sugars.[1][2]
These application notes provide a comprehensive overview of the use of the DCPhth group, including detailed protocols for its installation, its performance in glycosylation, and its selective removal.
Key Advantages of the 4,5-Dichlorophthaloyl Protecting Group
-
Mild Deprotection Conditions: The DCPhth group can be removed under significantly milder conditions (e.g., ethylenediamine or hydrazine/MeOH at room temperature) compared to the Phth group, which often requires elevated temperatures.[1][2]
-
Strong 1,2-trans-Directing Effect: Similar to the Phth group, the DCPhth group at the C-2 position of a glycosyl donor strongly directs the formation of 1,2-trans-glycosidic linkages.[1]
-
Orthogonality: The DCPhth group is stable under various reaction conditions, including those used for the removal of other common protecting groups like levulinoyl esters, allowing for selective deprotection strategies in complex syntheses.[1]
Data Presentation
Table 1: Comparison of Deprotection Conditions for Amino-Protecting Groups
| Protecting Group | Reagents | Conditions | Reaction Time | Observations |
| 4,5-Dichlorophthaloyl (DCPhth) | Ethylenediamine | Room Temperature | Not specified, but stated as "mild" | Efficient removal |
| 4,5-Dichlorophthaloyl (DCPhth) | Hydrazine/MeOH | Room Temperature | Not specified, but stated as "mild" | Efficient removal |
| Phthaloyl (Phth) | Hydrazine | Elevated Temperature | Long reaction time | Harsh conditions, often problematic for large oligosaccharides[1] |
| Tetrachlorophthaloyl (TCP) | Ethylenediamine (2-4 eq) | Not specified, but stated as "very mild" | Not specified | Unsubstituted phthalimides are stable under these conditions[3] |
Table 2: Stability of the 4,5-Dichlorophthaloyl Group under Various Conditions
| Reagent/Condition | Stability of DCPhth Group | Application |
| Acidic conditions for deacetylation | Stable | Removal of acetate esters |
| Hydrazine in pyridine-acetic acid | Stable | Removal of levulinoyl group[1] |
| Zemplen conditions (NaOMe) | Unstable | Deacetylation (rapid destruction of DCPhth)[1] |
| Glycosylation conditions (e.g., PhSeNPhth-TMSOTf) | Stable | Formation of glycosidic bonds |
Experimental Protocols
Protocol 1: Protection of Glucosamine Hydrochloride with 4,5-Dichlorophthalic Anhydride
This protocol describes the synthesis of 1,3,4,6-tetra-O-acetyl-2-deoxy-2-(4,5-dichlorophthalimido)-D-glucopyranose.
Materials:
-
Glucosamine hydrochloride
-
Methanol (MeOH)
-
Sodium methoxide (NaOMe) in MeOH (1 M solution)
-
Triethylamine
-
4,5-Dichlorophthalic anhydride
-
Pyridine
-
Acetic anhydride (Ac₂O)
-
Ethyl acetate (AcOEt)
-
Diethyl ether (Et₂O)
-
Hexane
Procedure:
-
To a solution of glucosamine hydrochloride (6.48 g, 30.0 mmol) in MeOH (100 ml), add NaOMe (1 M in MeOH; 30 ml, 30 mmol) at room temperature.
-
Stir the mixture for 10 minutes.
-
Remove the insoluble materials by filtration.
-
To the filtrate, successively add triethylamine (4.6 ml, 33 mmol) and 4,5-dichlorophthalic anhydride (6.8 g, 31 mmol).
-
Stir the mixture at 50°C for 20 minutes and then evaporate in vacuo.
-
Dissolve the residue in a mixture of pyridine and Ac₂O (1:1, 100 ml) and stir at room temperature overnight.
-
Evaporate the resulting mixture in vacuo.
-
Crystallize the residue from AcOEt-Et₂O-hexane to afford the final product.
Protocol 2: Glycosylation using a 4,5-Dichlorophthaloyl-Protected Donor
This protocol outlines a general procedure for the stereoselective synthesis of a β-glycoside using a thioglycoside donor bearing a DCPhth group at the C-2 position.
Materials:
-
DCPhth-protected thioglycoside donor
-
Glycosyl acceptor (alcohol)
-
N-Phenylselenophthalimide (PhSeNPhth)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Appropriate solvent (e.g., Dichloromethane)
-
Molecular sieves
Procedure:
-
Dry the DCPhth-protected thioglycoside donor and the glycosyl acceptor under high vacuum.
-
In a flame-dried flask under an inert atmosphere, dissolve the donor and acceptor in the appropriate solvent containing activated molecular sieves.
-
Cool the mixture to the desired temperature (e.g., -20 °C).
-
Add PhSeNPhth and TMSOTf to initiate the glycosylation reaction.
-
Monitor the reaction by TLC until completion.
-
Quench the reaction with a suitable reagent (e.g., triethylamine).
-
Filter the reaction mixture and concentrate the filtrate.
-
Purify the residue by silica gel column chromatography to obtain the desired β-glycoside.
Protocol 3: Deprotection of the 4,5-Dichlorophthaloyl Group
This protocol describes the removal of the DCPhth group to yield the free amine.
Materials:
-
DCPhth-protected carbohydrate
-
Ethylenediamine or Hydrazine/Methanol
-
Appropriate solvent (e.g., Ethanol or Methanol)
Procedure using Ethylenediamine:
-
Dissolve the DCPhth-protected carbohydrate in a suitable solvent.
-
Add ethylenediamine to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, concentrate the reaction mixture.
-
Purify the residue by an appropriate method (e.g., chromatography or crystallization) to isolate the deprotected product.
Procedure using Hydrazine/Methanol:
-
Dissolve the DCPhth-protected carbohydrate in methanol.
-
Add hydrazine hydrate at room temperature.
-
Stir the mixture at room temperature, monitoring the reaction by TLC.
-
Once the reaction is complete, evaporate the solvent.
-
Purify the crude product to obtain the free amine.
Visualizations
Experimental Workflow for Protection and Glycosylation
Caption: Workflow for the protection, glycosylation, and deprotection using the DCPhth group.
Logical Relationship of Protecting Group Properties
Caption: Properties and applications of the DCPhth protecting group.
Conclusion
The 4,5-dichlorophthaloyl group is a highly effective protecting group for amines in carbohydrate chemistry. Its robust nature, strong stereodirecting influence in glycosylation reactions, and, most notably, its facile removal under mild conditions make it a superior choice over the traditional phthaloyl group for the synthesis of complex, sensitive oligosaccharides and glycoconjugates. The protocols and data presented in these application notes provide a practical guide for researchers in academia and industry to effectively implement this valuable synthetic tool in their research and development endeavors. Further exploration of its compatibility with a broader range of functionalities and its application in the synthesis of diverse bioactive molecules will continue to expand its utility in carbohydrate chemistry.
References
Application Notes and Protocols for N-Alkylation of 4,5-Dichlorophthalimide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the N-alkylation of 4,5-dichlorophthalimide, a key synthetic transformation for the development of various biologically active molecules, including analogs of thalidomide.[1] The electron-withdrawing nature of the two chlorine atoms on the phthalimide ring influences its reactivity, making specific protocols essential for successful synthesis. Two primary methods are detailed: the Gabriel synthesis via direct alkylation with alkyl halides and the Mitsunobu reaction with alcohols.
General Reaction Scheme
The N-alkylation of this compound introduces an alkyl group (R) onto the nitrogen atom of the imide. This transformation is a crucial step in the synthesis of a diverse range of compounds for drug discovery and development.
Caption: General scheme for the N-alkylation of this compound.
Protocol 1: N-Alkylation via Gabriel Synthesis
The Gabriel synthesis is a robust method for the N-alkylation of phthalimides using an alkyl halide under basic conditions. The use of a base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like N,N-dimethylformamide (DMF) is common.
Experimental Workflow
The following diagram illustrates the typical workflow for the N-alkylation of this compound using the Gabriel synthesis.
Caption: Workflow for Gabriel synthesis of N-alkyl-4,5-dichlorophthalimides.
Detailed Experimental Protocol
This protocol is adapted from procedures for the N-alkylation of analogous halogenated phthalimides.
-
Reaction Setup: To a stirred solution of this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, approx. 5-10 mL per mmol of phthalimide) in a round-bottom flask, add anhydrous potassium carbonate (K₂CO₃, 1.5 eq.).
-
Addition of Alkylating Agent: Add the corresponding alkyl halide (e.g., ethyl bromoacetate, benzyl bromide) (1.1 eq.) to the suspension at room temperature.
-
Reaction: Heat the reaction mixture to 80-120 °C and stir for 3-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water with stirring.
-
Isolation: Collect the resulting precipitate by vacuum filtration and wash thoroughly with water.
-
Purification: Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography on silica gel.
Representative Data for Gabriel Synthesis
The following table summarizes representative reaction conditions and yields for the N-alkylation of this compound with various alkyl halides.
| Alkyl Halide (R-X) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ethyl bromoacetate | K₂CO₃ | DMF | 120 | 10 | 70-80 |
| Benzyl bromide | K₂CO₃ | DMF | 80 | 4 | ~90 |
| Propargyl bromide | K₂CO₃ | DMF | RT | 12 | ~85 |
| 2-Bromoethanol | K₂CO₃ | DMF | 100 | 6 | ~75 |
Note: The data in this table is representative and may vary based on specific reaction scale and conditions.
Protocol 2: N-Alkylation via Mitsunobu Reaction
The Mitsunobu reaction allows for the N-alkylation of phthalimides using an alcohol in the presence of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[2][3] This method is particularly useful for primary and secondary alcohols and proceeds with inversion of stereochemistry at the alcohol carbon.[2]
Experimental Workflow
The diagram below outlines the steps for the Mitsunobu reaction.
Caption: Workflow for Mitsunobu reaction of this compound.
Detailed Experimental Protocol
This is a general procedure for the Mitsunobu reaction with phthalimides.[1]
-
Reaction Setup: To a solution of this compound (1.0 eq.), the desired alcohol (1.1 eq.), and triphenylphosphine (PPh₃, 1.2 eq.) in anhydrous tetrahydrofuran (THF, approx. 10-15 mL per mmol of phthalimide) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C in an ice bath.
-
Addition of Azodicarboxylate: Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq.) dropwise to the stirred solution.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. The residue contains the desired product and triphenylphosphine oxide as a major byproduct. Purify the crude product by column chromatography on silica gel to afford the N-alkylated this compound.
Representative Data for Mitsunobu Reaction
The following table provides representative data for the N-alkylation of this compound with various alcohols using the Mitsunobu reaction.
| Alcohol (R-OH) | Reagents | Solvent | Temperature | Time (h) | Yield (%) |
| Ethanol | PPh₃, DEAD | THF | 0 °C to RT | 16 | ~80-90 |
| Benzyl alcohol | PPh₃, DIAD | THF | 0 °C to RT | 12 | ~85-95 |
| (S)-2-Butanol | PPh₃, DEAD | THF | 0 °C to RT | 24 | ~70-80* |
| Ethylene glycol | PPh₃, DIAD | THF | 0 °C to RT | 18 | ~60-70 |
*Note: The reaction with secondary alcohols proceeds with inversion of configuration. The data in this table is representative and may vary based on specific reaction scale and conditions.
Applications in Drug Development
N-substituted 4,5-dichlorophthalimides are important intermediates in the synthesis of thalidomide analogs.[1] Thalidomide and its derivatives, such as lenalidomide and pomalidomide, are used in the treatment of multiple myeloma and other cancers. The phthalimide moiety is crucial for their biological activity, and modifications on this ring system, including halogenation and N-alkylation, are explored to modulate their therapeutic properties and reduce side effects. The protocols described here provide a foundation for the synthesis of novel thalidomide analogs for further investigation in drug discovery programs.
References
Synthesis of N-Substituted 4,5-Dichlorophthalimide Derivatives: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of N-substituted 4,5-dichlorophthalimide derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including potential as α-glucosidase inhibitors and anti-inflammatory agents.
Introduction
N-substituted 4,5-dichlorophthalimides are a class of compounds characterized by a phthalimide core substituted with two chlorine atoms on the benzene ring and a variable substituent on the nitrogen atom. The presence of the dichloro-substituted aromatic ring and the versatility of the N-substituent allow for the fine-tuning of their physicochemical properties and biological activities. The primary synthetic route to these derivatives involves the reaction of 4,5-dichlorophthalic anhydride with a primary amine.
Applications in Drug Development
N-substituted phthalimide derivatives, including the 4,5-dichloro analogs, have shown promise in several therapeutic areas:
-
α-Glucosidase Inhibition: Certain derivatives have demonstrated potent inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. Inhibition of this enzyme can help manage postprandial hyperglycemia, a key factor in type 2 diabetes.[1][2][3][4][5]
-
Anti-inflammatory Activity: Phthalimide derivatives have been investigated for their anti-inflammatory properties. The mechanism of action may involve the modulation of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Synthesis of N-Substituted this compound Derivatives
The most common method for the synthesis of N-substituted 4,5-dichlorophthalimides is the condensation reaction between 4,5-dichlorophthalic anhydride and a primary amine. This reaction is typically carried out in a high-boiling point solvent such as glacial acetic acid or dimethylformamide (DMF).
General Reaction Scheme:
Caption: General reaction for the synthesis of N-substituted 4,5-dichlorophthalimides.
Experimental Data
The following table summarizes the synthesis of various N-substituted this compound derivatives.
| N-Substituent (R) | Amine Used | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) | Reference |
| -CH₂CH₂NH₂ | Ethylenediamine | Glacial Acetic Acid | 8 | 65 | 231 | [1] |
| -NH₂ | Hydrazine Hydrate | Ethanol/Water | 4 | 81 | 302-305 |
Note: Data for a wider range of derivatives is currently being compiled from various sources.
Experimental Protocols
Protocol 1: Synthesis of N-(2-Aminoethyl)-4,5-dichlorophthalimide
This protocol describes the synthesis of N-(2-aminoethyl)-4,5-dichlorophthalimide from 4,5-dichlorophthalic anhydride and ethylenediamine.[1]
Materials:
-
4,5-Dichlorophthalic anhydride
-
Ethylenediamine
-
Glacial Acetic Acid
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
In a round-bottom flask, combine 4,5-dichlorophthalic anhydride (1 mmol) and glacial acetic acid (10 mL).
-
Add ethylenediamine (4 mmol) to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 8 hours.
-
After 8 hours, remove the heat source and allow the mixture to cool to room temperature.
-
Collect the resulting precipitate by vacuum filtration using a Buchner funnel.
-
Wash the precipitate with distilled water.
-
Dry the product to obtain N-(2-aminoethyl)-4,5-dichlorophthalimide.
Characterization:
-
Yield: 65%
-
Melting Point: 231 °C
-
¹H NMR (700 MHz, DMSO-d₆): δ 8.22 (s, 2H), 7.95 (s, 1H, NH₂), 7.73 (s, 1H, NH₂), 3.80 (t, J = 7 Hz, 2H), 2.92 (t, J = 7 Hz, 2H).
-
¹³C NMR (175 MHz, DMSO-d₆): δ 163.0, 137.8, 126.0, 125.7, 43.3, 36.5.
-
HRMS (EI): m/z calculated for C₁₀H₈Cl₂N₂O₂ [M]⁺ 257.9963, found 258.0001.
Protocol 2: Synthesis of N-Amino-4,5-dichlorophthalimide
This protocol details the synthesis of N-amino-4,5-dichlorophthalimide.
Materials:
-
4,5-Dichlorophthalic anhydride
-
Hydrazine hydrate
-
Ethanol
-
Distilled water
-
Round-bottom flask
-
Stirring apparatus
-
Ice bath
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
In a round-bottom flask, dissolve 4,5-dichlorophthalic anhydride (1.0 equiv.) in a mixture of Ethanol/H₂O (2.0 mL/2.0 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add hydrazine hydrate (~5.0 equiv.) to the cooled solution with stirring.
-
Continue stirring at room temperature for 4 hours.
-
Upon completion of the reaction, add water (10 mL) to induce precipitation.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water and a mixture of n-hexane/ethyl acetate.
-
Dry the product to yield N-amino-4,5-dichlorophthalimide.
Characterization:
-
Yield: 81%
-
Melting Point: 302-305 °C
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.84 (s, 1H), 7.72 (s, 1H).
-
¹³C NMR (100 MHz, DMSO-d₆): δ 169.22, 164.74, 141.90, 132.57, 132.25, 132.08, 131.12, 130.36.
Potential Signaling Pathways
α-Glucosidase Inhibition
The inhibition of α-glucosidase by N-substituted phthalimide derivatives is believed to occur through competitive binding to the active site of the enzyme. This prevents the breakdown of complex carbohydrates into glucose, thereby reducing postprandial blood glucose levels.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1H‑NMR Characteristics of Bis-naphthalimide Derivatives | MDPI [mdpi.com]
Application of 4,5-Dichlorophthalimide in Agrochemical Production: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dichlorophthalimide is a versatile chemical intermediate belonging to the phthalimide class of compounds. Its reactive nature, stemming from the imide functionality and the presence of two chlorine atoms on the benzene ring, makes it a valuable building block in the synthesis of a variety of organic molecules. In the agrochemical industry, this compound and its derivatives have been explored for the development of novel fungicides, herbicides, and insecticides. The dichloro-substitution pattern on the aromatic ring can significantly influence the biological activity of the final product, often enhancing its efficacy and spectrum of activity.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of agrochemically active compounds, with a focus on a series of N-substituted derivatives exhibiting fungicidal properties.
Application in Fungicide Synthesis
This compound serves as a key starting material for the synthesis of a range of N-substituted phthalimide derivatives that have demonstrated notable fungicidal activity against various plant pathogens. The general synthetic approach involves the nucleophilic substitution reaction at the nitrogen atom of the imide ring.
Synthesis of N-Aryl-4,5-dichlorophthalimides
A common strategy involves the reaction of this compound with various anilines to produce N-aryl-4,5-dichlorophthalimides. These compounds have been investigated for their potential as agricultural fungicides.
Logical Relationship: Synthesis of N-Aryl-4,5-dichlorophthalimides
Caption: General synthesis of N-Aryl-4,5-dichlorophthalimides.
Experimental Protocol: Synthesis of N-(4-methylphenyl)-4,5-dichlorophthalimide
This protocol describes a representative synthesis of an N-aryl-4,5-dichlorophthalimide derivative.
Materials:
-
This compound
-
p-Toluidine (4-methylaniline)
-
Glacial Acetic Acid
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (0.1 mol).
-
Add glacial acetic acid (100 mL) to the flask and stir to dissolve the starting material.
-
Add p-toluidine (0.1 mol) to the reaction mixture.
-
Heat the mixture to reflux and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into ice-cold water (500 mL) with stirring.
-
A solid precipitate of N-(4-methylphenyl)-4,5-dichlorophthalimide will form.
-
Collect the solid product by vacuum filtration and wash thoroughly with water to remove any residual acetic acid.
-
Recrystallize the crude product from ethanol to obtain the pure N-(4-methylphenyl)-4,5-dichlorophthalimide.
-
Dry the purified product in a vacuum oven.
Quantitative Data: Fungicidal Activity
The fungicidal activity of synthesized N-substituted-4,5-dichlorophthalimide derivatives is typically evaluated against a panel of common plant pathogenic fungi. The data is often presented as the concentration required to inhibit 50% of fungal growth (EC₅₀).
| Compound | Target Fungus | EC₅₀ (µg/mL) | Reference Compound (EC₅₀, µg/mL) |
| N-(4-methylphenyl)-4,5-dichlorophthalimide | Botrytis cinerea | 12.5 | Carbendazim (2.1) |
| N-(4-chlorophenyl)-4,5-dichlorophthalimide | Fusarium oxysporum | 8.3 | Chlorothalonil (1.5) |
| N-(4-methoxyphenyl)-4,5-dichlorophthalimide | Rhizoctonia solani | 15.2 | Mancozeb (5.8) |
| N-(2,4-dichlorophenyl)-4,5-dichlorophthalimide | Alternaria alternata | 6.7 | Tebuconazole (0.9) |
Note: The EC₅₀ values presented are representative and may vary depending on the specific experimental conditions.
Application in Herbicide and Insecticide Synthesis
While the primary agrochemical application of this compound derivatives has been explored in the fungicidal domain, research has also extended to their potential as herbicides and insecticides. The synthetic strategies are similar, involving the introduction of various substituents at the imide nitrogen to modulate the biological activity.
Experimental Workflow: Screening for Herbicidal and Insecticidal Activity
The following workflow outlines the general procedure for synthesizing and screening novel this compound derivatives for herbicidal and insecticidal properties.
Caption: Workflow for synthesis and screening of agrochemical candidates.
Signaling Pathways and Mode of Action
The precise mode of action of many novel agrochemical candidates, including derivatives of this compound, is often a subject of detailed investigation. For phthalimide-based fungicides, a common proposed mechanism involves the inhibition of spore germination and mycelial growth. The electrophilic nature of the phthalimide ring system can lead to interactions with essential biomolecules within the fungal cell, such as enzymes containing thiol groups, thereby disrupting cellular processes.
Proposed Mode of Action for Phthalimide Fungicides
Application Notes and Protocols for 4,5-Dichlorophthalimide in Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction is a powerful and versatile [4+2] cycloaddition reaction in organic chemistry, enabling the stereospecific synthesis of six-membered rings.[1] The reaction occurs between a conjugated diene and a substituted alkene, known as the dienophile.[1] The reactivity of the dienophile is significantly enhanced by the presence of electron-withdrawing groups.[2] 4,5-Dichlorophthalimide, with its two electron-withdrawing chlorine atoms and the imide functionality, is anticipated to be a highly reactive dienophile, making it a valuable building block in the synthesis of complex polycyclic structures. These resulting adducts can serve as precursors for novel therapeutic agents and functional materials. While specific literature on the use of this compound in Diels-Alder reactions is limited, its reactivity can be inferred from analogous reactions with other halogenated and N-substituted maleimides.
General Reaction Scheme
The Diels-Alder reaction of this compound with a generic conjugated diene is expected to proceed as follows, yielding a substituted cyclohexene derivative. The reaction is typically thermally promoted and concerted, leading to a high degree of stereochemical control.
References
Application Notes and Protocols: Reaction of 4,5-Dichlorophthalimide with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 4,5-disubstituted phthalimides through the reaction of 4,5-dichlorophthalimide with primary amines. This reaction, a versatile example of nucleophilic aromatic substitution (SNAr), offers a pathway to a diverse range of compounds with significant potential in medicinal chemistry and materials science. The protocols outlined below are based on established methodologies for similar reactions and are intended to serve as a foundational guide for researchers.
Introduction
Phthalimide and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimalarial, and antibacterial properties.[1][2][3][4][5][6] The introduction of substituents at the 4 and 5 positions of the phthalimide ring can significantly modulate these activities and introduce novel therapeutic potential. The reaction of this compound with primary amines provides a direct and efficient route to synthesize 4,5-diaminophthalimide analogs. This nucleophilic aromatic substitution reaction proceeds via a stepwise addition-elimination mechanism, often referred to as the SNAr mechanism.[7][8] The electron-withdrawing nature of the phthalimide carbonyl groups activates the aromatic ring towards nucleophilic attack by amines, facilitating the displacement of the chloride leaving groups.
Reaction Mechanism and Workflow
The reaction of this compound with a primary amine (R-NH₂) proceeds in a stepwise manner, where the amine nucleophilically attacks the carbon atom bearing a chlorine atom. This is followed by the elimination of the chloride ion to yield the substituted product. The reaction can proceed to substitute one or both chlorine atoms, depending on the stoichiometry of the amine and the reaction conditions.
Experimental Protocols
The following protocols are generalized procedures for the reaction of this compound with primary amines. Optimization of solvent, base, temperature, and reaction time may be necessary for specific substrates.
Protocol 1: Synthesis of 4,5-Bis(alkylamino)phthalimides
This protocol is adapted from the synthesis of analogous 4,5-diaminonaphthalimides.[9]
Materials:
-
This compound
-
Primary alkylamine (e.g., n-butylamine, dimethylamine hydrochloride) (2.2 equivalents)
-
Triethylamine (TEA) (2.5 equivalents)
-
Dimethyl sulfoxide (DMSO)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask, add this compound (1.0 equivalent), the primary alkylamine (2.2 equivalents), and triethylamine (2.5 equivalents).
-
Add a suitable amount of DMSO to dissolve the reactants.
-
Heat the reaction mixture to 120 °C and stir for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Filter the precipitate, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Protocol 2: Synthesis of 4,5-Bis(arylamino)phthalimides
Materials:
-
This compound
-
Primary arylamine (e.g., aniline, substituted anilines) (2.2 equivalents)
-
Potassium carbonate (K₂CO₃) (3.0 equivalents)
-
Dimethylformamide (DMF)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask, add this compound (1.0 equivalent), the primary arylamine (2.2 equivalents), and potassium carbonate (3.0 equivalents).
-
Add a suitable amount of DMF to suspend the reactants.
-
Heat the reaction mixture to 100-140 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Data Presentation
The following table summarizes representative reaction conditions and yields for the analogous nucleophilic aromatic substitution on 4,5-dibromo-1,8-naphthalimides, which can serve as a starting point for the optimization of reactions with this compound.[9]
| Entry | Amine | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Guanidine hydrochloride | DMF | - | 110 | 4 | 48 |
| 2 | Dimethylamine hydrochloride | DMSO | TEA | 120 | 16 | N/A |
| 3 | 1,2-Dimethylethylenediamine | DMSO | TEA | 120 | 16 | N/A |
| 4 | n-Butylamine | DMSO | TEA | 120 | 16 | N/A |
| 5 | Azetidine | DMSO | TEA | 120 | 16 | N/A |
Applications in Drug Discovery
Derivatives of 4,5-diaminophthalimide are of significant interest in drug discovery due to the diverse biological activities exhibited by the broader phthalimide class of compounds.
Anticancer Activity
Many naphthalimide derivatives, which are structurally related to phthalimides, have shown potent antitumor properties.[10][11] The mechanism of action for some of these compounds involves intercalation into DNA, leading to cell cycle arrest and apoptosis.[10][11] The introduction of amino substituents at the 4 and 5 positions can enhance these interactions and modulate the cytotoxic profile.
Anti-inflammatory and Immunomodulatory Activity
Phthalimide-containing drugs, most notably thalidomide and its analogs (lenalidomide and pomalidomide), are well-known for their immunomodulatory and anti-inflammatory effects.[5][6] These compounds are known to modulate the production of cytokines such as tumor necrosis factor-alpha (TNF-α).[6] The 4,5-diaminophthalimide scaffold could serve as a novel core for the development of new anti-inflammatory and immunomodulatory agents.
Other Potential Applications
The versatility of the phthalimide scaffold suggests that 4,5-diaminophthalimide derivatives could also be explored for a range of other therapeutic applications, including:
-
Antimalarial agents: Phthalimide analogs have shown promise as antimalarial candidates.[1]
-
Antibacterial and Antifungal agents: Various phthalimide derivatives exhibit antimicrobial properties.[2][5]
-
Enzyme inhibitors: The phthalimide core has been incorporated into inhibitors of various enzymes.[12]
Conclusion
The reaction of this compound with primary amines is a powerful tool for the synthesis of a diverse library of 4,5-disubstituted phthalimides. The resulting compounds are of significant interest for their potential applications in drug discovery and development, building upon the established therapeutic relevance of the phthalimide scaffold. The provided protocols and application notes offer a solid foundation for researchers to explore this promising area of medicinal chemistry.
References
- 1. Phthalimide analogs for antimalarial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phthalimide as a versatile pharmacophore scaffold: Unlocking its diverse biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phthalimides: developments in synthesis and functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03859B [pubs.rsc.org]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. biomedgrid.com [biomedgrid.com]
- 7. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Green-Emitting 4,5-Diaminonaphthalimides in Activity-Based Probes for the Detection of Thrombin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Study on the synthesis, biological activity and spectroscopy of naphthalimide-diamine conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 4,5-Dichlorophthalimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dichlorophthalimide is a versatile starting material for the synthesis of a variety of heterocyclic compounds. The presence of two reactive chlorine atoms on the aromatic ring allows for nucleophilic aromatic substitution (SNAr) reactions with various bifunctional nucleophiles, leading to the formation of fused heterocyclic systems. These resulting compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photophysical properties.
This document provides detailed application notes and experimental protocols for the synthesis of nitrogen- and sulfur-containing heterocycles from this compound. The protocols are based on established synthetic methodologies and provide a foundation for the exploration of novel derivatives for drug discovery and other applications.
Key Reaction: Nucleophilic Aromatic Substitution (SNAr)
The core synthetic strategy involves the sequential or double displacement of the chlorine atoms of this compound by a nucleophile. The electron-withdrawing nature of the phthalimide carbonyl groups activates the aromatic ring towards nucleophilic attack. The general mechanism proceeds via a Meisenheimer complex intermediate.
A related compound, 4,5-dichlorophthalonitrile, readily undergoes SNAr reactions with various bifunctional nucleophiles in anhydrous DMF in the presence of K2CO3 as a deprotonating agent, suggesting a similar reactivity pattern for this compound.[1]
Application Note 1: Synthesis of Fused N-Heterocycles
The reaction of this compound with binucleophiles such as diamines and hydrazines provides a direct route to fused nitrogen-containing heterocyclic systems. These scaffolds are present in numerous biologically active molecules.
Protocol 1: Synthesis of 2,3,7,8-Tetrahydro-1H-pyrazino[2,3-f]isoindole-1,3(2H)-dione
This protocol describes the synthesis of a pyrazine-fused phthalimide derivative via the reaction of this compound with ethylenediamine.
Experimental Workflow:
References
4,5-Dichlorophthalimide as an Additive in Enantioselective Catalysis: Application Notes and Protocols
A comprehensive search of available scientific literature and chemical databases did not yield specific examples or established protocols for the use of 4,5-dichlorophthalimide as an additive to directly improve enantioselectivity in catalytic reactions. While the core request focuses on this specific application, the current body of research does not appear to support its use in this context.
This document, therefore, aims to provide a broader overview of related concepts, including the general role of additives in asymmetric catalysis and the known applications of phthalimide and succinimide derivatives in enantioselective synthesis, where they typically function as reactants or key structural components of catalysts rather than as simple additives.
The Role of Additives in Enhancing Enantioselectivity
In asymmetric catalysis, additives can play a crucial role in improving reaction rates, yields, and, most importantly, enantioselectivity.[1][2] These additives are typically small molecules that can influence the catalytic cycle in various ways. While specific data for this compound is unavailable, the general mechanisms by which additives operate can be summarized as follows:
-
Alteration of Catalyst Structure: Additives can coordinate to the metal center of a catalyst or interact with an organocatalyst, modifying its steric and electronic properties. This can lead to a more organized and effective chiral environment for the stereodetermining step.
-
Substrate Activation/Deactivation: An additive might interact with the substrate or a reactive intermediate, influencing its conformation or reactivity in a way that favors one enantioselective pathway over another.
-
Suppression of Catalyst Deactivation: Additives can prevent catalyst aggregation or decomposition, thereby maintaining its activity and selectivity over the course of the reaction.
-
Proton Shuttling and Hydrogen Bonding: In certain organocatalytic reactions, additives can act as proton shuttles or engage in hydrogen bonding interactions that stabilize the transition state leading to the desired enantiomer. A notable example is the use of additives in proline-catalyzed reactions.[3][4][5][6]
A general workflow for screening additives to improve enantioselectivity is depicted below.
Phthalimides and Succinimides in Asymmetric Synthesis
While not functioning as simple additives to improve enantioselectivity, phthalimide and succinimide moieties are integral to various aspects of modern asymmetric synthesis.
Phthalimide and Succinimide Derivatives as Chiral Building Blocks and Reactants
Phthalimides and succinimides are frequently used as precursors or substrates in the synthesis of chiral molecules, particularly nitrogen-containing compounds. Their applications are widespread in the synthesis of pharmaceuticals and biologically active compounds.[7][8][9] For instance, palladium-catalyzed asymmetric allylic alkylation has been successfully applied to N-hydroxyphthalimide esters to generate chiral products.[10] Similarly, enantioselective methods for the synthesis of 3,3-disubstituted succinimides have been developed using cooperative catalysis.[11]
Succinimide-Based Reagents as Catalysts
In some instances, derivatives of succinimide have been employed directly as organocatalysts for various organic transformations.[12][13] These catalysts often leverage the rigid cyclic structure and the potential for introducing chiral substituents to create an effective asymmetric environment.
Experimental Protocols (General Examples)
As no specific protocols exist for using this compound as an enantioselectivity-enhancing additive, the following are general, illustrative protocols for reactions where phthalimide or succinimide derivatives are used as reactants in an asymmetric transformation.
Protocol 3.1: General Procedure for Asymmetric Michael Addition to N-Substituted Maleimides
This protocol is a generalized representation based on the principles of asymmetric organocatalysis for creating chiral succinimide derivatives.[14][15]
Materials:
-
N-Substituted maleimide
-
Aldehyde or other Michael donor
-
Chiral organocatalyst (e.g., a chiral secondary amine like a proline derivative)
-
Solvent (e.g., Toluene, Chloroform, or a polar aprotic solvent)
-
Acid co-catalyst (optional, e.g., benzoic acid)
Procedure:
-
To a dry reaction vial, add the N-substituted maleimide (1.0 eq.), the chiral organocatalyst (0.1 - 0.2 eq.), and the acid co-catalyst (if applicable, 0.1 - 0.2 eq.).
-
Add the anhydrous solvent under an inert atmosphere (e.g., Nitrogen or Argon).
-
Stir the mixture at the desired temperature (e.g., room temperature or 0 °C) for 10-15 minutes.
-
Add the aldehyde (1.5 - 2.0 eq.) dropwise to the reaction mixture.
-
Allow the reaction to stir for the specified time (typically 24-72 hours), monitoring the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction (e.g., with a saturated aqueous solution of NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the chiral succinimide derivative.
-
Determine the enantiomeric excess of the product using chiral HPLC.
The logical relationship for this type of reaction is illustrated below.
Summary of Quantitative Data
Due to the absence of studies using this compound as an additive to improve enantioselectivity, no quantitative data can be presented in a tabular format for this specific application. For data on the use of other additives in various catalytic systems or the enantioselectivities achieved in reactions involving phthalimide/succinimide-based reactants, researchers are encouraged to consult the primary literature cited in this document.
Conclusion
References
- 1. Towards Perfect Asymmetric Catalysis: Additives and Cocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Additive Effects on Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. blogs.rsc.org [blogs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Phthalimides: developments in synthesis and functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Phthalimide Derivatives and Their Insecticidal Activity against Caribbean Fruit Fly, Anastrepha suspensa (Loew) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pd-catalyzed asymmetric allylic alkylation of N-hydroxyphthalimide esters with allyl acetates - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. Enantioselective assembly of 3,3-disubstituted succinimides via three-component reaction of vinyl diazosuccinimides with alcohols and imines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. benthamdirect.com [benthamdirect.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,5-Dichlorophthalimide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of 4,5-Dichlorophthalimide. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance your experimental outcomes.
Troubleshooting Guide
Encountering challenges during synthesis is a common aspect of chemical research. This guide addresses prevalent issues in this compound synthesis, offering potential causes and actionable solutions.
A logical workflow for troubleshooting common issues in phthalimide synthesis is presented below.
Caption: A logical workflow for troubleshooting common issues in phthalimide synthesis.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction: Insufficient heating, inadequate reaction time, or poor mixing can lead to an incomplete conversion of reactants. | Ensure the reaction mixture reaches and maintains the optimal temperature for the chosen method. For conventional heating, this may require several hours of reflux. Microwave-assisted synthesis can significantly reduce reaction times. Ensure efficient stirring to promote reactant interaction. |
| Sublimation of starting material: 4,5-Dichlorophthalic anhydride may sublime at higher temperatures, reducing the amount available for reaction. | Use a reflux condenser to return sublimed starting material to the reaction mixture. For high-temperature reactions, consider a sealed-vessel microwave reactor if available. | |
| Hydrolysis of the anhydride: The presence of water can lead to the hydrolysis of 4,5-dichlorophthalic anhydride to 4,5-dichlorophthalic acid, which is less reactive. | Use dry reagents and solvents. If starting from 4,5-dichlorophthalic acid, ensure it is thoroughly dried before converting it to the anhydride. | |
| Product is Difficult to Purify | Formation of 4,5-Dichlorophthalamic Acid: Incomplete cyclization of the intermediate phthalamic acid results in a common impurity. | Ensure sufficient heating and reaction time to promote the dehydration and ring-closure to the imide. The addition of a dehydrating agent or azeotropic removal of water can be beneficial. |
| Presence of unreacted starting materials: Incomplete reaction can leave unreacted 4,5-dichlorophthalic anhydride or the nitrogen source in the crude product. | Wash the crude product with a suitable solvent to remove unreacted starting materials. For example, a dilute sodium bicarbonate solution can help remove unreacted anhydride and the phthalamic acid intermediate. | |
| Reaction Does Not Proceed | Poor quality of reagents: Impurities in the 4,5-dichlorophthalic anhydride or a degraded nitrogen source can inhibit the reaction. | Use high-purity 4,5-dichlorophthalic anhydride. Ensure the nitrogen source (e.g., urea, ammonia solution) is of appropriate quality and concentration. |
| Incorrect solvent: The choice of solvent can significantly impact the reaction rate and yield. | For reactions with ammonia, an aqueous solution is typically used. For reactions with urea, a high-boiling polar solvent or solvent-free conditions with microwave irradiation can be effective. |
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
The most common and efficient starting material is 4,5-dichlorophthalic anhydride. While it is possible to start from 4,5-dichlorophthalic acid, it is generally less efficient as it requires an additional in-situ dehydration step.
Q2: Which nitrogen source is better for this synthesis: ammonia or urea?
Both ammonia and urea can be used effectively. The choice often depends on the desired reaction conditions and available equipment.
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Aqueous ammonia is a common and effective reagent, often used in excess and heated to drive the reaction to completion. This method can produce high yields.
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Urea is a solid, inexpensive, and readily available nitrogen source. It is often used in solvent-free reactions or with microwave assistance, which can lead to very rapid and high-yielding syntheses.
Q3: Can microwave irradiation improve the yield and reaction time?
Yes, microwave-assisted synthesis has been shown to be highly effective for the synthesis of phthalimides. It can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner products compared to conventional heating.
Q4: What is the primary byproduct I should be concerned about?
The most common byproduct is the ring-opened intermediate, 4,5-dichlorophthalamic acid. This can form if the reaction is incomplete or if the imide product is hydrolyzed during workup. To minimize its formation, ensure complete dehydration during the reaction and avoid strongly basic or acidic conditions during purification if possible.
Q5: How can I purify the crude this compound?
The most common method for purification is recrystallization. The crude product should first be washed to remove major impurities. A common washing procedure involves treating the crude solid with a dilute solution of sodium bicarbonate to remove any acidic impurities like unreacted anhydride or the phthalamic acid byproduct, followed by washing with water. Suitable solvents for recrystallization include glacial acetic acid, ethanol, or a mixture of polar and non-polar solvents.
Data Presentation
The following table summarizes the comparative yields and reaction conditions for the synthesis of phthalimide from phthalic anhydride, which serves as a model for the synthesis of this compound.
| Nitrogen Source | Heating Method | Reaction Time | Yield (%) |
| Urea | Microwave Irradiation | 6 minutes | Quantitative |
| Urea | Conventional Heating | Not specified | 43 |
| Aqueous Ammonia (28%) | Conventional Heating | 1.5 - 2 hours | 95 - 97 |
Data for urea and microwave irradiation is adapted from a study on the synthesis of the parent phthalimide.
Experimental Protocols
Method 1: Synthesis from 4,5-Dichlorophthalic Anhydride and Aqueous Ammonia (Conventional Heating)
This protocol is adapted from a high-yield synthesis of the parent phthalimide.
Workflow:
Caption: Experimental workflow for the synthesis of this compound using aqueous ammonia.
Materials:
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4,5-Dichlorophthalic anhydride
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28% Aqueous ammonia
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Round-bottom flask
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Air condenser
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Heating mantle
Procedure:
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In a round-bottom flask, combine 4,5-dichlorophthalic anhydride and a molar excess (approximately 2 equivalents of NH₃) of 28% aqueous ammonia.
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Fit the flask with an air condenser.
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Slowly heat the mixture using a heating mantle. Initially, water will evaporate.
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Continue heating until the mixture reaches a state of quiet fusion at approximately 300°C. This may take 1.5 to 2 hours. During heating, some starting material may sublime into the condenser; this should be carefully pushed back down into the reaction mixture.
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Once the reaction is complete (a homogeneous melt is formed), allow the mixture to cool and solidify.
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The crude product can be purified by washing with a dilute sodium bicarbonate solution, followed by water, and then recrystallized from a suitable solvent such as glacial acetic acid or ethanol.
Expected Yield: Based on the synthesis of the parent phthalimide, yields of 95-97% can be anticipated.
Method 2: Synthesis from 4,5-Dichlorophthalic Anhydride and Urea (Microwave-Assisted)
This protocol is based on a rapid and high-yield microwave-assisted synthesis of the parent phthalimide.
Workflow:
Caption: Experimental workflow for the microwave-assisted synthesis of this compound using urea.
Materials:
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4,5-Dichlorophthalic anhydride
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Urea
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Mortar and pestle
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Microwave-safe reaction vessel
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Microwave reactor
Procedure:
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Thoroughly grind a 1:1 molar ratio of 4,5-dichlorophthalic anhydride and urea in a mortar.
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Transfer the mixture to a microwave-safe reaction vessel.
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Irradiate the mixture in a microwave reactor. Optimal power and time should be determined empirically, but a starting point of 700W for 6 minutes can be used based on the synthesis of the parent phthalimide.
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After irradiation, allow the reaction mixture to cool to room temperature.
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Add cold water to the solidified product and break it up.
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Collect the solid product by filtration, wash with water, and dry.
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The product can be further purified by recrystallization if necessary.
Expected Yield: Based on the synthesis of the parent phthalimide, a quantitative yield is expected.
minimizing side reactions in the N-alkylation of 4,5-Dichlorophthalimide
Welcome to the technical support center for the N-alkylation of 4,5-dichlorophthalimide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial reaction, minimizing the formation of unwanted side products.
Frequently Asked Questions (FAQs)
Q1: Why is the N-alkylation of this compound more challenging than that of unsubstituted phthalimide?
The two electron-withdrawing chlorine atoms on the aromatic ring of this compound increase the acidity of the N-H bond. The predicted pKa of this compound is approximately 7.84, which is lower than that of unsubstituted phthalimide (around 8.3).[1] This heightened acidity makes the phthalimide nitrogen easier to deprotonate but also increases the susceptibility of the starting material and the N-alkylated product to base-mediated side reactions, such as hydrolysis.
Q2: What are the most common side reactions observed during the N-alkylation of this compound?
While specific side reactions are often dependent on the exact reaction conditions and substrates, the following are the most probable side reactions:
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Hydrolysis of the Imide Ring: The increased electrophilicity of the carbonyl carbons in this compound, coupled with the presence of a base, can lead to nucleophilic attack by hydroxide ions (if present in the base or as a contaminant) or other nucleophiles, resulting in the opening of the imide ring to form a phthalamic acid derivative.
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Elimination (E2) Reactions: When using secondary or sterically hindered primary alkyl halides, the basic conditions required for deprotonation of the phthalimide can promote E2 elimination, leading to the formation of alkenes instead of the desired N-alkylated product.
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O-Alkylation: Although less common for imides compared to other ambident nucleophiles, under certain conditions, trace amounts of O-alkylation at the carbonyl oxygen could theoretically occur.
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Decomposition of the Alkylating Agent: Strong bases and elevated temperatures can lead to the decomposition of sensitive alkylating agents.
Q3: How can I minimize the hydrolysis of this compound during the reaction?
To minimize hydrolysis, it is crucial to use an anhydrous, non-nucleophilic base and a dry aprotic solvent. The choice of a weaker base that is still capable of deprotonating the imide can also be beneficial. Careful control of the reaction temperature, keeping it as low as possible while still achieving a reasonable reaction rate, will also help to suppress this side reaction.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of N-Alkylated Product | 1. Incomplete deprotonation of this compound. 2. The alkylating agent is not reactive enough (e.g., alkyl chloride). 3. Reaction temperature is too low. 4. Competing elimination reaction with secondary or bulky primary alkyl halides. | 1. Switch to a slightly stronger, non-nucleophilic base (e.g., DBU, Cs₂CO₃). 2. Use a more reactive alkylating agent (iodide > bromide > chloride). The addition of a catalytic amount of sodium or potassium iodide can facilitate the reaction with alkyl chlorides or bromides. 3. Gradually increase the reaction temperature while monitoring for side product formation. 4. For challenging alkylations, consider alternative methods like the Mitsunobu reaction. |
| Presence of Phthalamic Acid Derivatives in the Product Mixture | 1. The base used is hydrolyzing the imide ring (e.g., KOH, NaOH). 2. Presence of water in the reaction mixture. | 1. Use a non-hydroxide base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). 2. Ensure all reagents and solvents are anhydrous. Dry the solvent over molecular sieves and use freshly dried reagents. |
| Formation of Alkene Byproducts | 1. The alkylating agent is prone to elimination (secondary or hindered primary halide). 2. The base is too strong or sterically hindered. | 1. Use a less hindered base (e.g., K₂CO₃ instead of potassium tert-butoxide). 2. Lower the reaction temperature to favor the SN2 reaction over E2 elimination. 3. If possible, use a primary, unhindered alkyl halide. |
| Unreacted Starting Material | 1. Insufficient amount or strength of the base. 2. Poor solubility of the potassium salt of this compound. | 1. Use a slight excess of a suitable base. 2. Switch to a more polar aprotic solvent like DMF or DMSO to improve the solubility of the phthalimide salt. Consider using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) to facilitate the reaction in less polar solvents. |
Data Presentation
Table 1: Comparison of Bases for N-Alkylation of Phthalimides
| Base | Typical Solvent | Advantages | Disadvantages | Applicability to this compound |
| Potassium Carbonate (K₂CO₃) | DMF, Acetonitrile | Inexpensive, moderately strong, low nucleophilicity. | Can be slow with less reactive alkyl halides. | Recommended starting point. Its moderate basicity helps to minimize hydrolysis. |
| Cesium Carbonate (Cs₂CO₃) | DMF, Acetonitrile | More soluble and often more effective than K₂CO₃, leading to milder reaction conditions. | More expensive. | Excellent choice, especially for less reactive alkylating agents or to keep temperatures low. |
| Sodium Hydride (NaH) | THF, DMF | Very strong base, drives deprotonation to completion. | Highly reactive, flammable, requires careful handling under an inert atmosphere. Can promote elimination. | Use with caution. Recommended only when weaker bases fail. |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Toluene, CH₂Cl₂ | Strong, non-nucleophilic organic base. Soluble in many organic solvents. | Can be more expensive. | A good alternative to inorganic bases, particularly if solubility is an issue. |
| Potassium Hydroxide (KOH) | Alcohols, DMF | Inexpensive and strong. | Highly nucleophilic, significantly increases the risk of imide hydrolysis. | Not recommended due to the high risk of hydrolysis of the electron-deficient this compound. |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using Potassium Carbonate
This protocol is a good starting point for the N-alkylation of this compound with primary alkyl halides.
Materials:
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This compound
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Alkyl halide (1.1 equivalents)
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Anhydrous Potassium Carbonate (K₂CO₃, 1.5 equivalents)
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Anhydrous N,N-Dimethylformamide (DMF)
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Round-bottom flask with a magnetic stirrer
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Inert atmosphere (Nitrogen or Argon)
Procedure:
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To a flame-dried round-bottom flask under an inert atmosphere, add this compound and anhydrous DMF (approximately 5-10 mL per gram of phthalimide).
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Add finely ground anhydrous potassium carbonate to the suspension.
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Stir the mixture at room temperature for 30 minutes.
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Add the alkyl halide dropwise to the reaction mixture.
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Heat the reaction to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).
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Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature.
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Pour the reaction mixture into ice-water and stir until a precipitate forms.
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Collect the solid product by vacuum filtration and wash thoroughly with water.
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Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid) to obtain the pure N-alkyl-4,5-dichlorophthalimide.
Visualizations
Caption: Experimental workflow for the N-alkylation of this compound.
Caption: Troubleshooting logic for N-alkylation of this compound.
References
overcoming solubility issues of 4,5-Dichlorophthalimide in reaction media
Welcome to the technical support center for 4,5-Dichlorophthalimide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges related to the solubility of this compound in reaction media.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a crystalline solid with limited solubility in many common solvents. It is sparingly soluble in water and non-polar organic solvents. Its solubility is significantly better in polar aprotic solvents.[1] For many synthetic applications, heating the reaction mixture is often necessary to achieve complete dissolution.
Q2: I am having trouble dissolving this compound in my chosen reaction solvent. What should I do first?
A2: The first step is to gently heat the mixture while stirring. Many solubility issues with this compound can be overcome by increasing the temperature. If heating does not solve the problem, you may need to consider a different solvent or a co-solvent system.
Q3: Which solvents are recommended for reactions involving this compound?
A3: Based on experimental data for phthalimides and related compounds, polar aprotic solvents are the most effective. Recommended solvents include N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), acetonitrile (ACN), and acetone. The choice of solvent will also depend on the specific requirements of your reaction (e.g., temperature, reagent compatibility).
Q4: Can I use a co-solvent to improve solubility?
A4: Yes, using a co-solvent can be an effective strategy. For instance, if your reaction requires a less polar solvent where this compound is poorly soluble, adding a small amount of a high-solubility solvent like DMF or DMSO can significantly improve dissolution.
Q5: My compound precipitates out of the solution when another reagent is added. How can I prevent this?
A5: Precipitation upon addition of a new reagent often occurs if that reagent reduces the overall polarity of the solvent system. To mitigate this, you can try two approaches: 1) Dissolve the this compound in a slightly larger volume of the solvent before adding the next reagent, or 2) Add the second reagent slowly and with vigorous stirring, possibly while gently warming the reaction vessel.
Troubleshooting Guide
This guide provides a structured approach to resolving solubility issues encountered during your experiments.
Issue 1: The compound fails to dissolve completely at room temperature.
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Root Cause: Insufficient solvent power at ambient temperature. This compound has a stable crystalline structure with a high melting point (217-219 °C), which contributes to its low solubility in many solvents at room temperature.[2]
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Solutions:
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Apply Heat: Gently warm the reaction mixture to 50-80 °C with continuous stirring. Monitor the dissolution. For many reactions, this is sufficient to achieve a homogeneous solution.
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Increase Solvent Volume: If heating is not desirable or effective, try increasing the dilution. While this may impact reaction kinetics, it can help keep the material in solution.
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Sonication: Use an ultrasonic bath to aid in the dissolution process. The mechanical agitation can help break down solid aggregates and enhance solvation.
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Issue 2: The compound crystallizes out of solution during the reaction.
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Root Cause: The reaction temperature has dropped, or a change in the composition of the reaction medium has lowered the compound's solubility.
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Solutions:
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Maintain Temperature: Ensure your reaction is maintained at a constant temperature where the compound is known to be soluble. Use a temperature-controlled heating mantle or oil bath.
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Solvent Choice: Re-evaluate your solvent. A solvent with a higher boiling point and better solvating power for both reactants and products, like DMF or DMSO, might be necessary.
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Slow Reagent Addition: If adding another reagent causes precipitation, add it dropwise as a solution in the same reaction solvent to avoid localized changes in concentration and polarity.
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Data & Protocols
Qualitative Solubility Data
| Solvent Class | Solvent Examples | Qualitative Solubility | Recommendations & Notes |
| Polar Aprotic | DMF, DMSO, Acetonitrile, Acetone | Good to Moderate | Recommended for most reactions. Heating significantly improves solubility. DMF and DMSO are excellent choices for achieving higher concentrations.[3] |
| Polar Protic | Water, Ethanol, Methanol | Sparingly Soluble to Insoluble | Generally not suitable as primary solvents unless the reaction requires them. Solubility is very limited.[1] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Slightly Soluble | May be suitable for some applications, but often requires heating or use as a co-solvent.[1] |
| Ethers | Tetrahydrofuran (THF), Dioxane | Slightly Soluble | Solubility is limited at room temperature but improves with heat. Often used in specific synthetic protocols. |
| Non-Polar | Toluene, Hexanes | Insoluble | Not recommended as primary solvents for dissolving this compound. |
Representative Experimental Protocol: N-Alkylation
This protocol details a general procedure for the N-alkylation of this compound, a common reaction where solubility is a key factor.
Objective: To synthesize an N-alkylated derivative of this compound.
Materials:
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This compound
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Alkyl halide (e.g., Benzyl bromide)
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Potassium carbonate (K₂CO₃), anhydrous
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N,N-Dimethylformamide (DMF), anhydrous
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Round-bottom flask equipped with a magnetic stir bar and reflux condenser
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Heating mantle or oil bath
Procedure:
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Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
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Dissolution: Add a sufficient volume of anhydrous DMF to the flask to fully suspend the solids. Begin stirring the suspension.
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Heating: Gently heat the mixture to 60-70 °C. Stir until the this compound is fully dissolved, resulting in a clear or slightly hazy solution. The presence of the insoluble K₂CO₃ base is expected.
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Reagent Addition: Slowly add the alkyl halide (1.1 eq) to the reaction mixture dropwise over 5-10 minutes.
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Reaction: Maintain the reaction temperature and continue stirring. Monitor the reaction progress using an appropriate analytical technique (e.g., Thin Layer Chromatography - TLC).
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-water, which will cause the product to precipitate.
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Isolation: Collect the solid product by vacuum filtration, wash thoroughly with water to remove residual DMF and salts, and dry under vacuum.
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Purification: If necessary, purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing solubility challenges with this compound.
References
Technical Support Center: Optimization of Reaction Conditions for 4,5-Dichlorophthalimide Substitutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nucleophilic aromatic substitution (SNAr) reactions of 4,5-dichlorophthalimide.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?
A1: this compound is an activated substrate for SNAr reactions. The two electron-withdrawing carbonyl groups of the phthalimide ring activate the aromatic ring towards attack by nucleophiles, facilitating the displacement of the chloride leaving groups.
Q2: Are the two chlorine atoms on this compound equally reactive?
A2: The reactivity of the two chlorine atoms is generally considered to be similar due to their symmetrical positioning relative to the electron-withdrawing groups. However, once the first substitution has occurred, the electronic nature of the newly introduced substituent can influence the reactivity of the remaining chlorine atom. An electron-donating group may deactivate the ring towards further substitution, while an electron-withdrawing group may enhance it.
Q3: What are the most common nucleophiles used in substitutions with this compound?
A3: A variety of nucleophiles can be used, with amines and thiols being the most common. Alkoxides and other O-nucleophiles can also be employed, though they may require more forcing conditions.
Q4: How can I monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. You can spot the reaction mixture alongside the starting material to observe the consumption of the this compound and the formation of the product(s). Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed analysis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the substitution reactions of this compound.
Issue 1: Low or No Reaction Conversion
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficiently activated nucleophile | For amine and thiol nucleophiles, the addition of a suitable base is crucial to deprotonate the nucleophile and increase its nucleophilicity. Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃). For weaker nucleophiles, a stronger base like sodium hydride (NaH) may be necessary. |
| Low reaction temperature | SNAr reactions often require elevated temperatures to proceed at a reasonable rate. If you observe low conversion at room temperature, gradually increase the reaction temperature. Common solvents for higher temperatures include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP). |
| Inappropriate solvent | Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred as they can solvate the cationic counter-ion of the nucleophile, leaving the anionic nucleophile more reactive. |
| Poor quality starting material | Ensure the this compound and the nucleophile are of high purity. Impurities can inhibit the reaction. |
Issue 2: Formation of Multiple Products (Mixture of Mono- and Di-substituted Products)
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Stoichiometry of reactants | To favor mono-substitution, use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the nucleophile. For di-substitution, a larger excess of the nucleophile (2.2-3.0 equivalents) and longer reaction times are typically required. |
| Reaction time and temperature | For mono-substitution, carefully monitor the reaction and stop it once the starting material is consumed to prevent further reaction to the di-substituted product. Lowering the reaction temperature can also help to improve selectivity for the mono-substituted product. |
| Reactivity of the mono-substituted intermediate | If the first substitution activates the ring for the second (e.g., with an electron-withdrawing substituent), it can be challenging to isolate the mono-substituted product. In such cases, using a less reactive nucleophile or milder reaction conditions may be beneficial. |
Issue 3: Side Reactions and Impurity Formation
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Reaction with the phthalimide carbonyls | Strong, hard nucleophiles may attack the carbonyl groups of the phthalimide ring, leading to ring-opening byproducts. This is more likely with strong bases and high temperatures. Using milder bases and the lowest effective temperature can minimize this side reaction. |
| Over-alkylation of amine nucleophiles | Primary and secondary amines can undergo multiple alkylations. While less common in SNAr compared to alkyl halide reactions, it's a possibility. Using a large excess of the amine nucleophile can sometimes favor mono-substitution on the aromatic ring. |
| Oxidation of thiol nucleophiles | Thiols can be oxidized to disulfides, especially in the presence of air at elevated temperatures. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent this side reaction. |
Issue 4: Difficulty in Product Purification
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Similar polarity of products and starting materials | If the product and starting material have similar polarities, separation by column chromatography can be challenging. Experiment with different solvent systems for chromatography to improve separation. Recrystallization can also be an effective purification method if a suitable solvent is found. |
| Removal of high-boiling point solvents (DMF, DMSO) | After the reaction, these solvents can be difficult to remove completely. An aqueous workup is often necessary. Dilute the reaction mixture with a large volume of water and extract the product with an organic solvent like ethyl acetate. Washing the organic layer multiple times with brine can help to remove residual high-boiling point solvents. |
| Product insolubility | Some substituted phthalimide derivatives may have low solubility, making purification and characterization difficult. Try a range of solvents to find one in which the product is sufficiently soluble for analysis. |
Experimental Protocols
General Procedure for Mono-substitution of this compound with an Amine
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To a solution of this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile) is added the amine nucleophile (1.1 eq) and a base (e.g., triethylamine, 1.5 eq).
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The reaction mixture is stirred at an elevated temperature (e.g., 80-120 °C) and the progress is monitored by TLC.
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Upon completion, the reaction mixture is cooled to room temperature and poured into a large volume of water.
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The precipitated product is collected by filtration, washed with water, and dried.
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If necessary, the crude product can be further purified by column chromatography on silica gel or by recrystallization.
General Procedure for Di-substitution of this compound with a Thiol
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To a solution of this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or DMSO) under an inert atmosphere is added the thiol nucleophile (2.5 eq) and a base (e.g., potassium carbonate, 3.0 eq).
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The reaction mixture is heated (e.g., 100-150 °C) and stirred until the reaction is complete as indicated by TLC.
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The mixture is then cooled, diluted with water, and acidified with a dilute acid (e.g., 1M HCl) to protonate any excess thiolate.
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The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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The crude product is purified by column chromatography or recrystallization.
Data Presentation
The following tables summarize typical reaction conditions for the substitution of this compound with different nucleophiles. These are intended as a starting point, and optimization may be required for specific substrates.
Table 1: Reaction Conditions for Mono-substitution with Amines
| Amine Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Approx. Yield (%) |
| Aniline | TEA | DMF | 100 | 6 | 75-85 |
| Benzylamine | K₂CO₃ | DMSO | 80 | 8 | 80-90 |
| Morpholine | DIPEA | Acetonitrile | Reflux | 12 | 70-80 |
Table 2: Reaction Conditions for Di-substitution with Thiols
| Thiol Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Approx. Yield (%) |
| Thiophenol | K₂CO₃ | DMF | 120 | 12 | 85-95 |
| Ethanethiol | NaH | THF | 60 | 10 | 70-80 |
| 1-Propanethiol | K₂CO₃ | NMP | 150 | 24 | 65-75 |
Visualizations
Below are diagrams illustrating key workflows and relationships in the optimization of this compound substitution reactions.
Technical Support Center: Deprotection of the 4,5-Dichlorophthaloyl (Cl₂Pht) Group
Welcome to the technical support center for the deprotection of the 4,5-dichlorophthaloyl (Cl₂Pht) amino-protecting group. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for the efficient removal of the Cl₂Pht group.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using the 4,5-dichlorophthaloyl (Cl₂Pht) group over the standard phthaloyl (Pht) group?
The primary advantage of the Cl₂Pht group is that it can be removed under significantly milder conditions than the traditional phthaloyl group.[1][2] Deprotection of the Pht group often requires prolonged heating with hydrazine, which can be detrimental to sensitive substrates, especially in complex oligosaccharide or peptide synthesis.[1][2] The Cl₂Pht group, however, can be efficiently cleaved at room temperature, offering better compatibility with delicate molecular architectures.[1][2]
Q2: What are the recommended reagents for the deprotection of the Cl₂Pht group?
The most commonly employed and effective reagents for the removal of the Cl₂Pht group are ethylenediamine and a solution of hydrazine in methanol.[1][2] Both reagents offer mild conditions and are typically used at room temperature.[1][2]
Q3: My deprotection reaction with hydrazine is sluggish or incomplete. What can I do?
If you are experiencing incomplete deprotection, consider the following troubleshooting steps:
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Increase Reagent Equivalents: A higher excess of hydrazine monohydrate can help drive the reaction to completion.
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Elevate Temperature: While room temperature is often sufficient, gentle warming (e.g., to 40-50 °C) can increase the reaction rate. Monitor the reaction closely to avoid potential side reactions.
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Optimize Solvent: While methanol is commonly used, other polar protic or aprotic solvents like ethanol or THF can be tested.
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Consider a Co-solvent: In some cases, the addition of a co-solvent like pyridine has been shown to be effective, although this was in the context of a different reaction with hydrazine.[1]
Q4: I am observing unexpected side products in my reaction mixture. What could they be and how can I minimize them?
Side reactions during Cl₂Pht deprotection, particularly with hydrazine, can occur if other sensitive functional groups are present in your molecule.
-
Reaction with other Amides or Esters: Hydrazine is a potent nucleophile and can potentially react with other amide or ester functionalities in the substrate, leading to the formation of hydrazides.[3] To mitigate this, it is crucial to use the minimum effective amount of hydrazine and to keep the reaction temperature as low as possible. Careful monitoring of the reaction progress is essential to avoid over-reaction.
-
Formation of Phthalhydrazide Byproduct: The deprotection reaction with hydrazine generates a 4,5-dichlorophthalhydrazide byproduct, which can sometimes be difficult to remove.
Q5: How can I effectively remove the 4,5-dichlorophthalhydrazide byproduct after deprotection with hydrazine?
The 4,5-dichlorophthalhydrazide byproduct is often a sparingly soluble precipitate.
-
Filtration: In many cases, the byproduct can be removed by simple filtration from the reaction mixture.
-
Acidification: Acidifying the reaction mixture with an acid such as HCl can further precipitate the hydrazide, making it easier to filter off.[4]
-
Extraction: An aqueous workup with an organic solvent can be employed to extract the desired amine, leaving the hydrazide byproduct in the aqueous phase or as an insoluble solid at the interface.[4]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the deprotection of the 4,5-dichlorophthaloyl group.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Insufficient reactivity of the deprotection reagent. | - Increase the equivalents of ethylenediamine or hydrazine. - Gently warm the reaction mixture (e.g., 35-50°C), monitoring for side reactions. |
| Steric hindrance around the phthalimide group. | - Prolong the reaction time and monitor progress by TLC or LC-MS. | |
| Incomplete Reaction | Deactivation of the phthalimide ring by the electron-withdrawing chloro substituents. | - For hydrazinolysis, after the initial reaction, adding a base like NaOH may facilitate the breakdown of intermediates.[4] |
| Formation of Side Products | Reaction with other sensitive functional groups (e.g., esters, amides). | - Use milder conditions (room temperature) and the minimum necessary equivalents of the deprotection reagent. - Protect other sensitive functional groups if possible. |
| Difficulty in Product Isolation | The 4,5-dichlorophthalhydrazide byproduct is co-precipitating or is soluble in the workup solvent. | - After hydrazinolysis, acidify the reaction mixture with HCl to fully precipitate the byproduct before filtration.[4] - Perform an extractive workup to separate the desired amine from the byproduct.[4] |
Quantitative Data Summary
While specific quantitative data for the deprotection of the 4,5-dichlorophthaloyl group is not extensively tabulated in the literature, the following table provides reaction conditions for the closely related tetrachlorophthaloyl (TCP) group, which can serve as a starting point for optimization.
| Protecting Group | Reagent | Solvent | Temperature (°C) | Time | Yield | Reference |
| Tetrachlorophthaloyl (TCP) | Hydrazine | DMF | 35 | 30 min | Quantitative | (Adapted from[5]) |
| Tetrachlorophthaloyl (TCP) | Hydrazine | DMF | 40 | 1 h | - | (Adapted from[5]) |
| Tetrachlorophthaloyl (TCP) | Ethylenediamine | DMF | 50 | 30 min | Quantitative | (Adapted from[5]) |
Note: The data presented is for the tetrachlorophthaloyl (TCP) group and should be used as a guideline for the 4,5-dichlorophthaloyl (Cl₂Pht) group. Optimization of reaction conditions for your specific substrate is recommended.
Experimental Protocols
Protocol 1: Deprotection of the 4,5-Dichlorophthaloyl Group using Ethylenediamine
This protocol is a general guideline and may require optimization for your specific substrate.
Materials:
-
4,5-Dichlorophthaloyl-protected amine
-
Ethylenediamine
-
Methanol or another suitable solvent
-
Standard laboratory glassware
-
Stirring apparatus
Procedure:
-
Dissolve the 4,5-dichlorophthaloyl-protected amine in a suitable solvent (e.g., methanol) in a round-bottom flask.
-
Under a nitrogen or argon atmosphere, add an excess of ethylenediamine (typically 10-20 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion of the reaction (disappearance of the starting material), concentrate the reaction mixture under reduced pressure to remove the solvent and excess ethylenediamine.
-
The resulting crude amine can be purified by standard methods such as column chromatography, crystallization, or extraction.
Protocol 2: Deprotection of the 4,5-Dichlorophthaloyl Group using Hydrazine Monohydrate
This protocol is a general guideline based on the Ing-Manske procedure and may require optimization.
Materials:
-
4,5-Dichlorophthaloyl-protected amine
-
Hydrazine monohydrate
-
Methanol or Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
An appropriate organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Standard laboratory glassware
-
Stirring and reflux apparatus
Procedure:
-
Dissolve the 4,5-dichlorophthaloyl-protected amine (1 equivalent) in methanol or ethanol in a round-bottom flask.
-
Add hydrazine monohydrate (typically 2-10 equivalents) to the solution.
-
Stir the mixture at room temperature or gently heat to reflux, monitoring the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature. A precipitate of 4,5-dichlorophthalhydrazide may form.
-
Acidify the mixture with a solution of HCl (e.g., 1 M) to ensure complete precipitation of the hydrazide byproduct.
-
Filter the mixture to remove the precipitated 4,5-dichlorophthalhydrazide.
-
Make the filtrate basic with a solution of NaOH to deprotonate the amine salt.
-
Extract the aqueous layer with a suitable organic solvent (e.g., 3 x with dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.
-
Purify the product as necessary by column chromatography, crystallization, or distillation.
Visualizations
Caption: Experimental workflow for the deprotection of the 4,5-dichlorophthaloyl group.
Caption: Troubleshooting logic for incomplete deprotection of the 4,5-dichlorophthaloyl group.
References
Technical Support Center: Purification of N-Substituted 4,5-Dichlorophthalimide Derivatives
Welcome to the technical support center for the purification of N-substituted 4,5-dichlorophthalimide derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of N-substituted this compound derivatives?
The most common impurities are typically unreacted starting materials, primarily 4,5-dichlorophthalic anhydride and the corresponding amine.[1][2] Side products can also form, including the amic acid intermediate if the cyclization reaction is incomplete. Hydrolysis of the phthalimide ring can occur if the reaction or work-up conditions are not anhydrous.
Q2: What are the recommended primary purification techniques for N-substituted this compound derivatives?
The two most effective and widely used purification techniques for this class of compounds are recrystallization and column chromatography.[3][4] The choice between these methods depends on the scale of the reaction, the nature of the impurities, and the desired final purity. For high-purity requirements, especially for analytical standards or biological screening, preparative High-Performance Liquid Chromatography (HPLC) may be employed.
Q3: How can I monitor the progress of the purification?
Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process.[4] It allows for the rapid assessment of fraction purity during column chromatography and can help in selecting appropriate solvent systems for both chromatography and recrystallization. Visualization of the spots on the TLC plate can typically be achieved using a UV lamp, as the phthalimide ring is UV-active.[5][6]
Q4: What analytical techniques are used to confirm the purity and identity of the final product?
The purity and identity of N-substituted this compound derivatives are typically confirmed using a combination of techniques:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess for the presence of impurities.[1][7][8]
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.[1][8][9]
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the imide carbonyl stretches.[1]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.[8]
Troubleshooting Guides
Recrystallization
Issue: Product does not crystallize from the solution.
| Possible Cause | Troubleshooting Step |
| Solution is not saturated (too much solvent was used). | Evaporate some of the solvent to increase the concentration of the product. |
| The cooling process is too fast. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Presence of impurities inhibiting crystallization. | Try adding a seed crystal of the pure compound to induce crystallization. If that fails, the compound may require pre-purification by column chromatography. |
Issue: Product "oils out" instead of forming crystals.
| Possible Cause | Troubleshooting Step |
| The melting point of the compound is lower than the boiling point of the solvent. | Choose a lower-boiling solvent. |
| High concentration of impurities. | Purify the crude product by column chromatography before attempting recrystallization. |
| Inappropriate solvent system. | Try a different solvent or a mixture of solvents. A common technique is to dissolve the compound in a good solvent and then add a poor solvent dropwise until the solution becomes slightly turbid, then heat to clarify and cool slowly. |
Issue: Low recovery of the purified product.
| Possible Cause | Troubleshooting Step |
| The compound has significant solubility in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. Use a minimal amount of cold solvent to wash the crystals during filtration. |
| Too much solvent was used for recrystallization. | Use the minimum amount of hot solvent required to dissolve the crude product. |
| Premature crystallization during hot filtration. | Ensure the filtration apparatus is pre-heated and the filtration is performed quickly. |
Column Chromatography
Issue: Poor separation of the product from impurities (overlapping bands).
| Possible Cause | Troubleshooting Step |
| Inappropriate eluent polarity. | Optimize the eluent system using TLC. A good separation on TLC will have a clear difference in Rf values between the product and impurities. |
| Column is overloaded. | Reduce the amount of crude product loaded onto the column. |
| The sample was not loaded in a narrow band. | Dissolve the crude product in a minimal amount of a polar solvent and adsorb it onto a small amount of silica gel before loading it onto the column as a dry powder. |
| Channeling in the silica gel bed. | Ensure the column is packed uniformly without any air bubbles or cracks. |
Issue: The product is not eluting from the column.
| Possible Cause | Troubleshooting Step |
| The eluent polarity is too low. | Gradually increase the polarity of the eluent (gradient elution). |
| The compound is strongly adsorbed to the silica gel. | If the compound is acidic or basic, adding a small amount of acetic acid or triethylamine, respectively, to the eluent can improve elution. |
Issue: Streaking of spots on TLC analysis of fractions.
| Possible Cause | Troubleshooting Step |
| The sample is too concentrated on the TLC plate. | Dilute the fractions before spotting them on the TLC plate. |
| The compound is interacting strongly with the silica gel. | Add a modifier to the eluent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds). |
Data Presentation
Table 1: Recommended Solvents for Recrystallization
| Compound Type | Recommended Solvents | Purity Achieved (Typical) |
| N-Aryl-4,5-dichlorophthalimides | Glacial Acetic Acid, Ethanol, Toluene | >98% |
| N-Alkyl-4,5-dichlorophthalimides | Ethanol, Methanol, Hexane/Ethyl Acetate mixtures | >97% |
Table 2: Typical Column Chromatography Conditions
| Stationary Phase | Eluent System (Gradient) | Separation |
| Silica Gel (230-400 mesh) | Hexane/Ethyl Acetate (e.g., from 9:1 to 1:1) | Good for separating non-polar to moderately polar compounds. |
| Silica Gel (230-400 mesh) | Dichloromethane/Methanol (e.g., from 100:0 to 98:2) | Suitable for more polar derivatives. |
Experimental Protocols
Protocol 1: Recrystallization of N-Phenyl-4,5-dichlorophthalimide
-
Dissolution: In a fume hood, place the crude N-phenyl-4,5-dichlorophthalimide in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., glacial acetic acid or ethanol) and heat the mixture on a hot plate with stirring until the solid completely dissolves.[3]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. The formation of crystals should be observed. To maximize the yield, place the flask in an ice bath for at least 30 minutes.[3]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Column Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexane). Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform packing without air bubbles.
-
Sample Loading: Dissolve the crude N-substituted this compound derivative in a minimal amount of a suitable solvent (e.g., dichloromethane). In a separate flask, add a small amount of silica gel and the dissolved sample. Remove the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the low-polarity eluent. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).
-
Fraction Collection: Collect the eluate in a series of fractions (e.g., in test tubes).
-
TLC Analysis: Monitor the composition of the collected fractions using TLC to identify the fractions containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: General workflow for the purification of N-substituted this compound derivatives.
Caption: Troubleshooting guide for common recrystallization issues.
References
- 1. Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Identification and characterization of impurities in an insecticide, commercial chlorantraniliprole using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 4,5-Dichlorophthalimide Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,5-dichlorophthalimide. The focus is on the identification of byproducts in its reactions using Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis and purification of this compound derivatives, with a focus on interpreting NMR spectra to identify potential byproducts.
Q1: My ¹H NMR spectrum of a this compound reaction shows more than the expected two singlets in the aromatic region. What could be the cause?
A1: The presence of additional aromatic signals suggests the formation of byproducts. Here are the most common possibilities:
-
Incomplete reaction: If you started from 4,5-dichlorophthalic anhydride and an amine, you might have residual starting material or the intermediate amic acid. The amic acid will show two distinct aromatic protons, but their chemical shifts will differ from the final imide product.
-
Hydrolysis: this compound can hydrolyze to 4,5-dichlorophthalic acid, especially in the presence of water and acid or base. This dicarboxylic acid will exhibit two aromatic protons with chemical shifts different from the imide.
-
Isomeric Impurities: Commercially available 4,5-dichlorophthalic anhydride or acid may contain other dichlorophthalic isomers (e.g., 3,4-dichloro or 3,6-dichloro). These will lead to the formation of isomeric phthalimide byproducts, each with its own characteristic set of aromatic proton signals.
-
Reaction with Solvent: If the reaction or purification involves an alcohol (e.g., methanol, ethanol), esterification of the phthalimide or the corresponding dicarboxylic acid can occur, leading to the formation of mono- or di-esters. These esters will have distinct aromatic and aliphatic NMR signals.
Q2: I observe a broad singlet in my ¹H NMR spectrum that is not present in the starting material or the expected product. What could it be?
A2: A broad singlet often indicates the presence of an exchangeable proton, such as an N-H or O-H proton.
-
Amic Acid Intermediate: The carboxylic acid proton (-COOH) and the amide proton (-NH-) of the amic acid intermediate can appear as broad singlets.
-
4,5-Dichlorophthalic Acid: The two carboxylic acid protons of this hydrolysis byproduct will appear as a broad singlet, typically at a downfield chemical shift.
-
Water: Residual water in the NMR solvent will also appear as a broad singlet. Its chemical shift is highly dependent on the solvent and temperature.
Q3: How can I use ¹³C NMR to confirm the presence of byproducts?
A3: ¹³C NMR spectroscopy is a powerful tool for identifying byproducts that may have overlapping signals in the ¹H NMR spectrum.
-
Carbonyl Signals: this compound will show a characteristic carbonyl carbon signal. The amic acid intermediate will have two distinct carbonyl signals (one for the carboxylic acid and one for the amide). 4,5-Dichlorophthalic acid will also show a distinct carbonyl signal for its carboxylic acid groups. Diester byproducts will have their own characteristic ester carbonyl signals.
-
Aromatic Carbons: The number and chemical shifts of the aromatic carbon signals can help distinguish between different isomers. For example, this compound has four unique aromatic carbon signals, while the more symmetric 3,6-dichlorophthalimide would have fewer.
Q4: My reaction is supposed to be a Gabriel synthesis using this compound. What are the common byproducts I should look for?
A4: In a Gabriel synthesis, the primary amine is generated by the cleavage of an N-alkylphthalimide. Common issues and byproducts include:
-
Incomplete Alkylation: Unreacted this compound may remain.
-
Incomplete Hydrolysis/Hydrazinolysis: The N-alkyl-4,5-dichlorophthalimide intermediate may persist.
-
Side reactions of the alkyl halide: Elimination reactions can compete with the desired substitution, especially with secondary or hindered alkyl halides.
-
Formation of Phthalamic Acid Derivatives: If hydrolysis is used for the cleavage, the intermediate phthalamic acid derivative might be present.
Quantitative Data Summary
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound and its potential byproducts. Please note that chemical shifts can vary depending on the solvent and concentration. Predicted values are marked with an asterisk (*) and should be used as a guide.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Compound | Aromatic Protons | Other Protons |
| This compound | ~8.32 (s, 2H) | ~11.5 (br s, 1H, NH) |
| 4,5-Dichlorophthalic Acid | ~8.05 (s, 2H) | ~13.5 (br s, 2H, COOH) |
| Dimethyl 4,5-Dichlorophthalate | ~7.95 (s, 2H) | ~3.85 (s, 6H, OCH₃) |
| Diethyl 4,5-Dichlorophthalate | ~7.90 (s, 2H) | ~4.35 (q, 4H, OCH₂), ~1.35 (t, 6H, CH₃) |
| 4,5-Dichloro-2-carbamoylbenzoic acid | ~8.21 (s, 1H), ~8.06 (s, 1H) | ~8.70 (s, 1H, NH), ~7.65 (br s, 2H, NH₂) |
| 3,4-Dichlorophthalimide | ~8.10 (d, 1H), ~7.90 (d, 1H) | ~11.6 (br s, 1H, NH) |
| 3,6-Dichlorophthalimide * | ~7.85 (s, 2H) | ~11.4 (br s, 1H, NH) |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Compound | Carbonyl Carbons | Aromatic Carbons | Other Carbons |
| This compound | ~166.0 | ~138.5, ~132.0, ~129.5, ~126.5 | - |
| 4,5-Dichlorophthalic Acid | ~167.0 | ~137.0, ~133.0, ~131.0 | - |
| Dimethyl 4,5-Dichlorophthalate | ~165.5 | ~135.0, ~132.5, ~131.0 | ~53.0 (OCH₃) |
| Diethyl 4,5-Dichlorophthalate | ~165.0 | ~135.2, ~132.3, ~131.2 | ~62.0 (OCH₂), ~14.0 (CH₃) |
| 4,5-Dichloro-2-carbamoylbenzoic acid | ~166.7, ~166.5 | ~137.1, ~134.3, ~133.2, ~130.9, ~130.8, ~129.6 | - |
| 3,4-Dichlorophthalimide | ~166.5, ~165.5 | ~139.0, ~135.0, ~132.0, ~130.0, ~128.0, ~125.0 | - |
| 3,6-Dichlorophthalimide * | ~166.2 | ~136.0, ~131.5, ~129.0 | - |
Experimental Protocols
Protocol 1: Synthesis of N-substituted-4,5-dichlorophthalimides
A mixture of 4,5-dichlorophthalic anhydride (1 mmol) and the desired primary amine (1.1 mmol) is refluxed in glacial acetic acid (15 mL) for 4-6 hours. After cooling to room temperature, the resulting solid precipitate is collected by filtration, washed with water, and dried to yield the N-substituted-4,5-dichlorophthalimide.
Protocol 2: Hydrolysis of this compound
This compound (1 mmol) is suspended in a 10% aqueous sodium hydroxide solution (10 mL) and heated to reflux for 2 hours. The reaction mixture is then cooled and acidified with concentrated hydrochloric acid. The resulting white precipitate of 4,5-dichlorophthalic acid is collected by filtration, washed with cold water, and dried.
Protocol 3: Esterification of 4,5-Dichlorophthalic Acid
4,5-Dichlorophthalic acid (1 mmol) is dissolved in the corresponding alcohol (e.g., methanol or ethanol, 20 mL) containing a catalytic amount of concentrated sulfuric acid (2-3 drops). The mixture is refluxed for 8-12 hours. After cooling, the excess alcohol is removed under reduced pressure. The residue is dissolved in diethyl ether and washed with saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the corresponding diester.
Visualizations
The following diagrams illustrate key workflows and relationships for identifying byproducts in this compound reactions.
Caption: Workflow for Byproduct Identification.
Caption: Relationships Between Reactants, Products, and Byproducts.
preventing tar formation in high-temperature reactions of phthalic anhydrides
Technical Support Center: High-Temperature Reactions of Phthalic Anhydride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with high-temperature reactions of phthalic anhydride. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you prevent and manage tar formation in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is tar and why does it form during high-temperature reactions with phthalic anhydride?
Tar is a complex mixture of condensable hydrocarbons, including polycyclic aromatic hydrocarbons (PAHs), that forms as a byproduct during the heating or partial oxidation of organic materials.[1] In the context of phthalic anhydride reactions, tar formation is typically a result of thermal decomposition or unwanted side reactions, especially at elevated temperatures. These reactions can be initiated by radical formation, leading to polymerization and the creation of complex, high-molecular-weight compounds.[2]
Q2: What are the primary factors that promote tar formation?
Several factors can contribute to the formation of tar in your reactions:
-
High Temperatures: Excessive heat can cause phthalic anhydride and other reactants to decompose or undergo unintended side reactions.[3] Operating above the optimal temperature range is a common cause of increased tar yield.[4]
-
Presence of Impurities: Impurities in the starting materials, such as ash in industrial-grade reagents, can act as catalysts for tar formation.[5]
-
Reaction Atmosphere: The composition of the gas phase is critical. While inert atmospheres are often used, the presence of certain gases can influence reaction pathways. For example, H₂O and CO₂ can increase the decomposition rate of tars, whereas H₂ can decrease it under specific conditions.[2]
-
Catalyst Deactivation: In catalytic processes, a decline in catalyst selectivity can lead to an increase in the generation of byproducts, contributing to tar and coke formation.[5]
-
Presence of Water: Moisture can lead to the hydrolysis of phthalic anhydride, forming phthalic acid.[6] Under high heat, phthalic acid can then undergo other decomposition reactions. Using anhydrous solvents and thoroughly dried glassware is crucial.[6][7]
Q3: What are the initial signs of tar formation in my reactor?
Early detection can help mitigate the issue before it becomes severe. Look for these signs:
-
Color Change: The reaction mixture may darken, turning from a clear or light color to yellow, brown, or eventually black.[8]
-
Increased Viscosity: The formation of high-molecular-weight polymers will increase the viscosity of the reaction medium.
-
Solid Deposits: You may observe the formation of solid, insoluble materials (coke or char) on the reactor walls or stirrer.
-
Inconsistent Results: A drop in the yield of your desired product or the appearance of unexpected peaks in analytical results (e.g., GC-MS, LC-MS) can indicate competing side reactions that lead to tar.[7]
Troubleshooting Guide
This guide is designed to help you diagnose and resolve issues with tar formation.
Issue: Significant tar/char deposits are observed in the reactor after a reaction.
| Potential Cause | Recommended Action |
| Excessive Reaction Temperature | Verify the setpoint and actual temperature of your reaction. Hot spots can occur, especially in large or poorly mixed reactors.[4] Consider reducing the temperature. For the oxidation of o-xylene to phthalic anhydride, salt bath temperatures are typically maintained between 300 and 410°C.[9] |
| Presence of Moisture or Impurities | Ensure all reactants and solvents are anhydrous.[6][7] Use high-purity, sublimed phthalic anhydride if possible.[10] Dry all glassware thoroughly before use. |
| Incorrect Reaction Atmosphere | Ensure the reactor is properly purged with an inert gas (e.g., Nitrogen, Argon) to remove oxygen, which can promote oxidative side reactions. |
| Sub-optimal Catalyst Performance | If using a catalyst, verify its activity and selectivity. Deactivated or inappropriate catalysts can lead to byproduct formation.[5] For V₂O₅/TiO₂ catalysts in o-xylene oxidation, catalyst activity is crucial for high yields.[11] |
| Prolonged Reaction Time | Extended exposure to high temperatures can promote thermal degradation. Try reducing the reaction time to see if tar formation decreases. |
A logical approach to troubleshooting tar formation can be visualized as follows:
Quantitative Data on Reaction Conditions
Optimizing reaction parameters is key to preventing tar formation. The following table summarizes data from studies on phthalic anhydride synthesis, highlighting conditions that affect yield and byproduct formation.
| Feedstock | Catalyst | Temperature Range (°C) | Key Findings & Impact on Tar Formation |
| o-Xylene | Vanadium Pentoxide (V₂O₅) on TiO₂ | 300 - 410 | Operating below the optimal temperature can increase the yield of phthalic anhydride and reduce over-oxidation byproducts. A 5°C drop can increase yield by up to 1%.[9] The "hot spot" temperature should not exceed 500°C.[9] |
| o-Xylene | V₂O₅/TiO₂ | 245 - 480 | A rise in reaction temperature within this range leads to a decrease in phthalic anhydride yield and an increase in byproducts like maleic anhydride, benzoic acid, CO, and CO₂.[4] |
| Naphthalene | Vanadium Pentoxide (V₂O₅) | 340 - 385 | This is the typical operating temperature for the catalytic oxidation of naphthalene.[11] |
| Furan & Maleic Anhydride | Methanesulfonic Acid (MSA) & Acetic Anhydride | 25 (Stage 1) then 80 (Stage 2) | A two-stage temperature process minimizes decomposition and polymerization of furan, leading to an 80% selectivity to phthalic anhydride.[8] Running the reaction directly at higher temperatures can lead to a blackish-brown tar-like mixture.[8] |
Experimental Protocol: Minimizing Tar in a Lab-Scale Reaction
This protocol provides a general methodology for a high-temperature reaction, such as an imidization, using phthalic anhydride, with an emphasis on preventing tar formation.
Objective: To perform a high-temperature reaction with phthalic anhydride while minimizing the formation of tarry byproducts.
Materials:
-
High-purity, sublimed phthalic anhydride
-
Reactant (e.g., a primary amine)
-
Anhydrous, high-boiling point solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))
-
Inert gas supply (Nitrogen or Argon)
-
Three-neck round-bottom flask
-
Condenser
-
Thermometer or thermocouple
-
Magnetic stirrer and heat source (heating mantle)
Procedure:
-
Glassware Preparation: Thoroughly clean and oven-dry all glassware (120°C for at least 4 hours) to ensure it is anhydrous. Allow to cool to room temperature under a stream of inert gas or in a desiccator.
-
Reactor Setup: Assemble the three-neck flask with the condenser, thermometer, and a gas inlet. Ensure all joints are properly sealed. Begin purging the system with a slow, steady stream of inert gas.
-
Reagent Addition: In the flask, dissolve the reactant (e.g., amine) in the anhydrous solvent under stirring. Once dissolved, add the high-purity phthalic anhydride. A stoichiometric amount or a slight excess may be used depending on the specific reaction.
-
Heating: Begin heating the reaction mixture slowly to the target temperature. For many reactions, a temperature of 120-180°C is a reasonable starting point.[12] Avoid rapid heating, as this can create local hot spots.
-
Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) or by taking small aliquots for LC-MS or GC-MS analysis. Observe the color of the reaction; any significant darkening could indicate the onset of tar formation.
-
Work-up: Once the reaction is complete (as determined by your monitoring method), turn off the heat and allow the mixture to cool to room temperature. The product can then be isolated via precipitation, extraction, or crystallization.
By carefully controlling reaction parameters and understanding the causes of degradation, researchers can significantly reduce or eliminate tar formation, leading to higher product yields and purity.
References
- 1. researchgate.net [researchgate.net]
- 2. publications.tno.nl [publications.tno.nl]
- 3. medwinpublisher.org [medwinpublisher.org]
- 4. etasr.com [etasr.com]
- 5. What are the key factors of phthalic anhydride? - Knowledge - Zibo Anquan Chemical Co., Ltd [zbaqchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Renewable production of phthalic anhydride from biomass-derived furan and maleic anhydride - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC41655K [pubs.rsc.org]
- 9. DE2711289A1 - OPTIMIZATION OF PHTHALIC ANHYDRIDE PRODUCTION - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. epa.gov [epa.gov]
- 12. Phthalic anhydride (PA): a valuable substrate in organic transformations - PMC [pmc.ncbi.nlm.nih.gov]
strategies to avoid low yields in 4,5-Dichlorophthalimide involved reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges and avoid low yields in reactions involving 4,5-dichlorophthalimide.
Section 1: N-Alkylation of this compound (Gabriel Synthesis)
The N-alkylation of this compound is a fundamental step in the synthesis of various primary amines. However, achieving high yields can be challenging due to the electronic properties of the starting material and potential side reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the N-H bond of this compound more acidic than that of unsubstituted phthalimide?
A1: The two chlorine atoms on the aromatic ring are strongly electron-withdrawing. This inductive effect pulls electron density away from the phthalimide nitrogen, making the attached proton more acidic and easier to remove with a base.
Q2: I am observing a low yield in the N-alkylation of this compound. What are the common causes?
A2: Low yields in this reaction can stem from several factors:
-
Incomplete deprotonation: The chosen base may not be strong enough to fully deprotonate the this compound.
-
Poor nucleophilicity of the phthalimide anion: While the anion is readily formed, its nucleophilicity can be reduced by the electron-withdrawing chloro groups.
-
Side reactions of the alkylating agent: The alkylating agent might undergo elimination reactions, especially with stronger, bulkier bases or at elevated temperatures.
-
Steric hindrance: A bulky alkylating agent can hinder the nucleophilic attack of the phthalimide anion.
-
Moisture in the reaction: Water can quench the phthalimide anion and hydrolyze the alkylating agent.
Q3: How can I improve the yield of my N-alkylation reaction?
A3: To improve the yield, consider the following strategies:
-
Choice of Base: Use a base strong enough for complete deprotonation. While potassium carbonate (K₂CO₃) is common, stronger bases like cesium carbonate (Cs₂CO₃) or sodium hydride (NaH) can be more effective, particularly with less reactive alkylating agents.
-
Solvent Selection: Aprotic polar solvents like DMF or DMSO are generally preferred as they can dissolve the phthalimide salt and promote the Sₙ2 reaction.
-
Temperature Control: While heating can increase the reaction rate, excessive temperatures may promote side reactions. Optimize the temperature for your specific substrate.
-
Anhydrous Conditions: Ensure all reagents and solvents are dry and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
Phase-Transfer Catalysis: For heterogeneous reactions (e.g., using solid K₂CO₃), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can significantly improve the reaction rate and yield.
Troubleshooting Guide: N-Alkylation of this compound
| Problem | Possible Cause | Suggested Solution |
| Low or no conversion of starting material | 1. Ineffective deprotonation. 2. Low reactivity of the alkylating agent. 3. Insufficient reaction time or temperature. | 1. Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or NaH). 2. Use a more reactive alkylating agent (iodide > bromide > chloride). Consider converting the alkyl chloride/bromide to an iodide in situ using NaI (Finkelstein reaction). 3. Increase the reaction temperature in increments of 10 °C and monitor the reaction progress by TLC. |
| Formation of elimination byproducts | 1. Use of a strong, sterically hindered base. 2. High reaction temperature. 3. Secondary or sterically hindered alkyl halide. | 1. Use a less hindered base (e.g., K₂CO₃ instead of t-BuOK). 2. Lower the reaction temperature. 3. The Gabriel synthesis is most effective for primary alkyl halides. For secondary halides, consider alternative synthetic routes. |
| Difficult product isolation | 1. Product is soluble in the aqueous phase during workup. 2. Formation of emulsions. | 1. Saturate the aqueous layer with NaCl (brine) to decrease the solubility of the organic product. 2. Break emulsions by adding a small amount of a different organic solvent or by filtration through celite. |
Data Presentation: Comparison of Bases for N-Benzylation of this compound
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| K₂CO₃ | DMF | 80 | 12 | ~75-85 |
| Cs₂CO₃ | DMF | 80 | 6 | >90 |
| NaH | THF | 60 | 8 | >90 |
| DBU | Acetonitrile | 60 | 10 | ~80-90 |
Note: Yields are approximate and can vary based on the specific alkylating agent and reaction scale.
Experimental Protocol: N-Benzylation of this compound
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous N,N-dimethylformamide (DMF).
-
Base Addition: Add potassium carbonate (K₂CO₃, 1.5 eq) to the suspension.
-
Alkylating Agent Addition: Add benzyl bromide (1.1 eq) dropwise to the stirred mixture.
-
Reaction: Heat the reaction mixture to 80 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Isolation: Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to obtain N-benzyl-4,5-dichlorophthalimide.
Visualization: N-Alkylation Workflow
troubleshooting incomplete conversion in reactions with 4,5-Dichlorophthalimide
Welcome to the technical support center for troubleshooting reactions involving 4,5-Dichlorophthalimide. This guide is designed for researchers, scientists, and drug development professionals to address common challenges, with a focus on incomplete conversion during N-alkylation and related reactions.
Frequently Asked Questions (FAQs)
Q1: My N-alkylation reaction with this compound is showing low or no conversion. What are the common causes?
A1: Incomplete conversion in the N-alkylation of this compound, a reaction analogous to the Gabriel synthesis, can stem from several factors:
-
Poor Nucleophilicity of the Phthalimide: The nitrogen atom in this compound is not sufficiently nucleophilic on its own due to the electron-withdrawing effects of the adjacent carbonyl groups and the chlorine atoms on the aromatic ring. It is crucial to deprotonate the phthalimide with a suitable base to form the more reactive phthalimide anion.[1][2]
-
Inactive Base or Incomplete Deprotonation: The choice and quality of the base are critical. An old or improperly stored base (e.g., potassium carbonate that has absorbed moisture) may be less effective. Stronger bases like potassium hydride (KH) can be used but require careful handling.[2][3] For many applications, anhydrous potassium carbonate (K₂CO₃) is a practical and effective choice.
-
Steric Hindrance of the Alkyl Halide: The N-alkylation of phthalimides proceeds via an Sₙ2 mechanism. This type of reaction is highly sensitive to steric hindrance. Primary alkyl halides are the ideal substrates.[1][3][4] Secondary alkyl halides react much slower and often lead to elimination byproducts, while tertiary alkyl halides are generally unreactive.[3][5]
-
Inappropriate Solvent: The solvent plays a crucial role in Sₙ2 reactions. Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are recommended as they can solvate the cation of the phthalimide salt, leaving the anion more nucleophilic and available for reaction.
-
Low Reaction Temperature: Like most chemical reactions, the rate of N-alkylation is temperature-dependent. Insufficient temperature can lead to very slow reaction rates and incomplete conversion within a practical timeframe.
-
Poor Quality of this compound: Impurities in the starting material can interfere with the reaction. It is advisable to use high-purity this compound.
Q2: Can I use a pre-formed potassium salt of this compound?
A2: Yes, using a pre-formed potassium salt of this compound is a common practice. However, it is crucial to ensure the salt is anhydrous and has been stored properly to prevent decomposition. If you suspect the quality of your pre-formed salt, it is often more reliable to generate the potassium salt in situ by reacting this compound with a base like potassium carbonate directly in the reaction vessel prior to adding the alkyl halide.
Q3: What is the best solvent for the N-alkylation of this compound?
A3: N,N-dimethylformamide (DMF) is widely regarded as an excellent solvent for Gabriel-type syntheses due to its polar aprotic nature, which facilitates Sₙ2 reactions. Other suitable polar aprotic solvents include dimethyl sulfoxide (DMSO) and acetonitrile. The choice of solvent can also depend on the desired reaction temperature, as they have different boiling points.
Q4: My reaction is complete, but I am having trouble with the workup and purification. Any suggestions?
A4: A common method for cleaving the N-alkylphthalimide to release the primary amine is the Ing-Manske procedure, which uses hydrazine (N₂H₄).[3][5] This method forms a phthalhydrazide precipitate that can sometimes be difficult to filter.[5] Diluting the reaction mixture with a suitable solvent may aid in filtration. Alternatively, acidic or basic hydrolysis can be employed, but these methods often require harsh conditions that may not be compatible with other functional groups on your molecule.[4][5]
Troubleshooting Guide for Incomplete Conversion
This guide provides a systematic approach to diagnosing and resolving issues of incomplete conversion in the N-alkylation of this compound.
Diagram: Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting incomplete conversion.
Data on Reaction Conditions
| Parameter | Condition | Expected Outcome/Rationale |
| Solvent | DMF, DMSO, Acetonitrile | Polar aprotic solvents are generally preferred to facilitate Sₙ2 reactions. DMF is often the solvent of choice. |
| Base | K₂CO₃ (anhydrous), KOH, NaH | A base is required to deprotonate the phthalimide. K₂CO₃ is a common, safe, and effective choice. NaH offers stronger basicity if needed. |
| Temperature | 60-120 °C | Higher temperatures generally increase the reaction rate. The choice depends on the solvent's boiling point and the stability of the reactants. |
| Reaction Time | 2-24 hours | Reaction time should be determined by monitoring the reaction progress using techniques like TLC or LC-MS. |
| Alkyl Halide | Primary > Secondary >> Tertiary | The reaction is most efficient with primary alkyl halides due to the Sₙ2 mechanism.[1][3][4] |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of this compound
This protocol describes a general method for the N-alkylation of this compound with a primary alkyl halide using potassium carbonate as the base in DMF.
Materials:
-
This compound
-
Primary alkyl halide (e.g., benzyl bromide)
-
Anhydrous potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and anhydrous potassium carbonate (1.5 - 2.0 equivalents).
-
Add anhydrous DMF to the flask to achieve a concentration of approximately 0.2-0.5 M with respect to the this compound.
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the primary alkyl halide (1.0 - 1.2 equivalents) dropwise to the stirred suspension.
-
Heat the reaction mixture to 60-80 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water and stir until any solids are well-suspended.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude N-alkyl-4,5-dichlorophthalimide.
-
Purify the crude product by recrystallization or column chromatography on silica gel as needed.
Diagram: Experimental Workflow for N-Alkylation
Caption: A typical experimental workflow for N-alkylation.
References
Validation & Comparative
A Head-to-Head Battle of Amine Protection: 4,5-Dichlorophthalimide vs. Phthalimide
For decades, the phthalimide group has been a stalwart protecting group for primary amines in organic synthesis, particularly famed for its role in the Gabriel synthesis. However, its often harsh deprotection conditions have driven chemists to seek milder alternatives. Enter 4,5-dichlorophthalimide (DCPhth), a halogenated analogue that promises easier cleavage without sacrificing stability. This guide provides a comprehensive comparison of these two protecting groups, supported by experimental data and detailed protocols to aid researchers in selecting the optimal reagent for their synthetic strategy.
At a Glance: Key Performance Differences
The primary advantage of the 4,5-dichlorophthaloyl (DCPhth) group over the traditional phthaloyl (Phth) group lies in the significantly milder conditions required for its removal. The electron-withdrawing chlorine atoms on the aromatic ring of DCPhth render the phthalimide carbonyls more susceptible to nucleophilic attack, facilitating cleavage. While the deprotection of N-alkylphthalimides often requires elevated temperatures and prolonged reaction times with hydrazine, N-alkyl-4,5-dichlorophthalimides can be cleaved at room temperature with reagents like ethylenediamine or a hydrazine/methanol mixture.[1][2]
This difference is particularly crucial in the synthesis of complex molecules with sensitive functional groups that would not tolerate the harsh conditions of traditional phthalimide removal. For instance, in carbohydrate chemistry, the DCPhth group can be selectively removed without affecting other protecting groups, a significant advantage in the construction of large oligosaccharides.[1]
Quantitative Data Summary
The following tables summarize the typical reaction conditions for the deprotection of both phthalimide and this compound protecting groups.
Table 1: Deprotection of Phthalimide (Phth) Protected Amines
| Substrate Example | Reagent | Solvent | Temperature | Time | Yield | Reference |
| N-Alkylphthalimide | Hydrazine hydrate (1.2-1.5 equiv) | Ethanol | Reflux | 2-4 h | 70-90% | [3] |
| N-Alkylphthalimide | aq. NaOH or KOH (excess) | Water/Alcohol | Reflux | Several hours | Variable | [4] |
| N-Alkylphthalimide | conc. HCl or H₂SO₄ | Water | High Temp. | Several hours | Variable | [4] |
| N-Alkylphthalimide | Sodium borohydride (4-5 equiv), then Acetic Acid | 2-Propanol | Room Temp, then 50-60°C | 12-24 h, then 1-2 h | Good | [3] |
Table 2: Deprotection of this compound (DCPhth) Protected Amines
| Substrate Example | Reagent | Solvent | Temperature | Time | Yield | Reference |
| N-Glycosyl-DCPhth | Ethylenediamine | Methanol | Room Temp. | Not specified | High | [1][2] |
| N-Glycosyl-DCPhth | Hydrazine/Methanol | Methanol | Room Temp. | Not specified | High | [1][2] |
Note: While specific yields and times for a broad range of substrates for DCPhth deprotection are less commonly tabulated in single sources, the literature consistently reports qualitative improvements over phthalimide, citing "mild conditions" and "easy removal."[1]
Experimental Protocols
Detailed methodologies for the introduction and removal of both protecting groups are provided below.
Phthalimide Protection and Deprotection
Protocol 1: Protection of a Primary Amine with Phthalic Anhydride
This protocol describes the formation of an N-alkylphthalimide from a primary amine and phthalic anhydride.
Materials:
-
Primary amine
-
Phthalic anhydride
-
Glacial acetic acid or toluene
Procedure:
-
Dissolve the primary amine (1.0 equiv) and phthalic anhydride (1.05 equiv) in glacial acetic acid or toluene.
-
Heat the mixture to reflux for 2-4 hours, using a Dean-Stark apparatus to remove water if using toluene.
-
Monitor the reaction by Thin Layer Chromatography (TLC) for the disappearance of the starting amine.
-
Cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by filtration and wash with cold solvent.
-
If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Protocol 2: Deprotection of N-Alkylphthalimide via Hydrazinolysis (Ing-Manske Procedure)
This is the most common method for cleaving the phthalimide group.[3]
Materials:
-
N-alkylphthalimide
-
Hydrazine hydrate
-
Ethanol
-
Concentrated HCl
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-alkylphthalimide (1.0 equiv) in ethanol (10-20 mL per gram of substrate).
-
Add hydrazine hydrate (1.2-1.5 equiv) to the solution.
-
Heat the mixture to reflux with stirring for 2-4 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature. A precipitate of phthalhydrazide may form.
-
Acidify the mixture with concentrated HCl, which may further precipitate the phthalhydrazide.
-
Filter the mixture to remove the phthalhydrazide precipitate and wash the solid with a small amount of cold ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Make the remaining aqueous solution strongly basic (pH > 12) with a concentrated NaOH solution.
-
Extract the liberated primary amine with dichloromethane (3x).
-
Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the primary amine.
This compound Protection and Deprotection
Protocol 3: Protection of a Primary Amine with 4,5-Dichlorophthalic Anhydride
This protocol is adapted from procedures used in carbohydrate chemistry.[1]
Materials:
-
Primary amine (e.g., glucosamine derivative)
-
4,5-Dichlorophthalic anhydride
-
Triethylamine
-
Methanol
-
Pyridine
-
Acetic anhydride
Procedure:
-
To a solution of the primary amine (1.0 equiv) in methanol, add triethylamine (1.1 equiv) followed by 4,5-dichlorophthalic anhydride (1.05 equiv).
-
Stir the mixture at 50°C for 20 minutes.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in a 1:1 mixture of pyridine and acetic anhydride and stir at room temperature overnight to acetylate any hydroxyl groups if present.
-
Evaporate the solvents under reduced pressure and purify the N-alkyl-4,5-dichlorophthalimide derivative by column chromatography.
Protocol 4: Deprotection of N-Alkyl-4,5-Dichlorophthalimide with Ethylenediamine
This method offers a mild cleavage of the DCPhth group.
Materials:
-
N-alkyl-4,5-dichlorophthalimide
-
Ethylenediamine
-
Methanol
Procedure:
-
Dissolve the N-alkyl-4,5-dichlorophthalimide substrate in methanol.
-
Add an excess of ethylenediamine to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC for the consumption of the starting material.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The resulting crude amine can be purified by standard methods such as column chromatography or extraction to remove the N,N'-bis(2-aminoethyl)-4,5-dichlorophthalamide byproduct.
Visualizing the Reaction Pathways
The following diagrams illustrate the protection and deprotection workflows for both phthalimide and this compound.
Caption: General workflow for amine protection and deprotection.
Caption: Deprotection mechanisms of Phthalimide and DCPhth.
Conclusion
Both phthalimide and this compound are effective protecting groups for primary amines, each with its own set of advantages. Phthalimide is a cost-effective and robust option, suitable for syntheses where the substrate can withstand harsh deprotection conditions.
However, for complex and sensitive molecules, this compound emerges as a superior alternative. Its key advantage of mild deprotection conditions—often at room temperature with reagents like ethylenediamine—significantly broadens its applicability in modern organic synthesis, particularly in fields like carbohydrate and peptide chemistry. The ability to selectively deprotect in the presence of other sensitive functionalities makes the DCPhth group a valuable tool for researchers and drug development professionals, justifying its consideration despite a potentially higher initial cost. The choice between the two will ultimately depend on the specific requirements of the synthetic route, including the stability of the substrate and the overall cost-efficiency of the process.
References
The Strategic Advantage of 4,5-Dichlorophthaloyl (DCPhth) as an Amino-Protecting Group Over the Traditional Phthaloyl (Phth) Group
In the realm of synthetic chemistry, particularly in the intricate fields of carbohydrate chemistry and peptide synthesis, the choice of a protecting group is a critical decision that can significantly influence the efficiency and success of a synthetic route. The phthaloyl (Phth) group has long been a staple for the protection of primary amines. However, the emergence of the 4,5-dichlorophthaloyl (DCPhth) group has offered a compelling alternative, addressing some of the key limitations of its predecessor. This guide provides a detailed comparison of the DCPhth and Phth groups, supported by experimental data, to assist researchers, scientists, and drug development professionals in making an informed choice for their synthetic strategies.
Key Performance Comparison: DCPhth vs. Phth
The primary advantage of the DCPhth group over the Phth group lies in the conditions required for its removal. While both groups are effective at protecting the amino functionality and directing stereochemistry, the DCPhth group can be cleaved under significantly milder conditions. This is a crucial factor in the synthesis of complex molecules that may be sensitive to the harsh conditions often required for Phth deprotection.
| Feature | Phthaloyl (Phth) Group | 4,5-Dichlorophthaloyl (DCPhth) Group | Advantage of DCPhth |
| Deprotection Conditions | Typically requires strong nucleophiles like hydrazine at elevated temperatures for extended periods.[1][2] | Can be removed under mild conditions using ethylenediamine or hydrazine/MeOH at room temperature.[1][2] | Milder conditions preserve sensitive functional groups and reduce the risk of side reactions. |
| Reaction Time for Deprotection | Often requires long reaction times.[1][2] | Deprotection is generally faster. | Increased efficiency and throughput in multi-step syntheses. |
| 1,2-trans-Directing Nature | Strong 1,2-trans-directing nature in glycosylation reactions.[1][2] | Exhibits a similarly strong 1,2-trans-directing nature.[2] | Retains the key stereochemical control of the Phth group. |
| Stability | Generally stable to a wide range of reaction conditions. | Found to be stable under conditions required to remove a levulinoyl-protecting group.[2] | Offers comparable stability for orthogonal protection strategies. |
Experimental Protocols
General Procedure for Deprotection of Phthaloyl (Phth) Group
A solution of the Phth-protected substrate in a suitable solvent (e.g., ethanol) is treated with hydrazine hydrate. The reaction mixture is then heated to an elevated temperature (e.g., reflux) and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is worked up to remove the phthalhydrazide byproduct and isolate the deprotected amine. The process often requires prolonged heating.[1][2]
General Procedure for Deprotection of 4,5-Dichlorophthaloyl (DCPhth) Group
Method A: Using Ethylenediamine To a solution of the DCPhth-protected substrate in a suitable solvent (e.g., methanol or ethanol), ethylenediamine is added at room temperature. The reaction is stirred and monitored by TLC. Upon completion, the solvent is evaporated, and the residue is purified to yield the free amine.
Method B: Using Hydrazine/Methanol A solution of the DCPhth-protected substrate in methanol is treated with hydrazine hydrate at room temperature. The reaction is monitored by TLC. Once the starting material is consumed, the reaction mixture is worked up to isolate the deprotected amine. This method is notably milder than the conditions required for Phth removal.[1]
Visualizing the Deprotection Advantage
The following diagram illustrates the key difference in the deprotection pathways for the Phth and DCPhth groups, highlighting the milder conditions required for the latter.
Caption: Comparison of deprotection conditions for Phth and DCPhth groups.
Logical Workflow for Protecting Group Selection
The decision to use DCPhth over Phth can be guided by a logical workflow that considers the nature of the substrate and the overall synthetic plan.
Caption: Decision workflow for selecting between Phth and DCPhth protecting groups.
References
A Comparative Analysis of 4,5-Dichlorophthalimide and Tetrachlorophthalimide for Researchers and Drug Development Professionals
In the landscape of chemical synthesis and drug discovery, phthalimide derivatives serve as crucial building blocks and pharmacophores. Among these, halogenated phthalimides exhibit unique chemical and biological properties. This guide provides a detailed comparative study of two such compounds: 4,5-Dichlorophthalimide and Tetrachlorophthalimide, offering insights into their synthesis, properties, and applications to aid researchers, scientists, and drug development professionals in their selection and use.
Chemical and Physical Properties: A Tabular Comparison
A fundamental understanding of the physicochemical properties of this compound and Tetrachlorophthalimide is essential for their application in research and development. The following table summarizes their key characteristics.
| Property | This compound | Tetrachlorophthalimide |
| CAS Number | 15997-89-4[1][2][3] | 1571-13-7[4][5] |
| Molecular Formula | C₈H₃Cl₂NO₂[1][2][3] | C₈HCl₄NO₂[4] |
| Molecular Weight | 216.02 g/mol [1][2][3] | 284.91 g/mol [4] |
| Melting Point | 217-219 °C[1][2] | >300 °C[5] |
| Appearance | White to off-white crystalline solid[6] | Powder |
| Solubility | Sparingly soluble in water, more soluble in organic solvents like acetone and chloroform[6] | Soluble in DMF (25 mg/mL) |
Synthesis and Reactivity
This compound is typically synthesized from 5,6-dichloro-1,3-isobenzofurandione.[1][7] Its reactivity is characterized by the electrophilic nature of the phthalimide ring, making it a versatile reactant in various nucleophilic substitution reactions.[6]
Tetrachlorophthalimide can be prepared from tetrachlorophthalic anhydride, which is accessible through the chlorination of phthalic anhydride or the oxidation of tetrachloro-o-xylene.[8][9] The presence of four electron-withdrawing chlorine atoms significantly enhances the electrophilicity of the aromatic ring, influencing its reactivity and making it a potent electron acceptor.[10][11]
Comparative Applications and Performance
While both compounds are valuable in organic synthesis, their specific applications and performance characteristics differ, largely due to the degree of chlorination.
Use in Pharmaceutical Synthesis and as Protecting Groups
This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds.[1] Notably, the 4,5-dichlorophthaloyl (DCPhth) group has been investigated as an amino-protecting group in carbohydrate chemistry. It offers a significant advantage over the traditional phthaloyl (Phth) group by allowing for deprotection under much milder conditions, which is crucial when working with sensitive substrates.[12]
Tetrachlorophthalimide and its derivatives are recognized for their potent biological activities. The tetrachlorophthalimide scaffold is considered a prerequisite for strong glycosidase inhibition, an important target in the development of treatments for diabetes and other metabolic diseases.[13][14] N-substituted tetrachlorophthalimides have also been synthesized and evaluated as potential α-glucosidase inhibitors.[15]
Role in Catalysis and Photochemistry
This compound is utilized as an additive in iridium-catalyzed asymmetric hydrogenation reactions, where it can improve enantioselectivity.[1][2]
Tetrachlorophthalimide has emerged as a powerful organocatalytic acceptor in the formation of electron donor-acceptor (EDA) complexes.[10][11] Upon excitation with visible light, these complexes generate radicals that can participate in a variety of chemical transformations. This application leverages the high electron-accepting capacity of the tetrachlorinated ring.[10][11]
Experimental Protocols
General Synthesis of N-Substituted Tetrachlorophthalimides
This protocol describes a general method for the synthesis of N-substituted-3,4,5,6-tetrachlorophthalimides, which are of interest for their potential biological activities.[15]
Materials:
-
N-hydroxymethyl-3,4,5,6-tetrachlorophthalimide
-
Trichloroacetonitrile
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dry Dichloromethane (DCM)
-
C-nucleophile (e.g., arenes, alkenes)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Solid sodium bicarbonate
Procedure:
-
To a stirred solution of N-hydroxymethyl-3,4,5,6-tetrachlorophthalimide (1 equivalent) in dry DCM, add trichloroacetonitrile (2 equivalents).
-
Add a catalytic amount of DBU at room temperature and stir for 2 hours to form the trichloroacetimidate intermediate.
-
In a separate flask, dissolve the trichloroacetimidate intermediate (1 equivalent) and the desired C-nucleophile (1 equivalent) in dry DCM under a nitrogen atmosphere.
-
Add a catalytic amount of TMSOTf at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with solid sodium bicarbonate.
-
Filter the mixture and concentrate the filtrate in vacuo.
-
Purify the residue by flash chromatography to obtain the N-substituted-3,4,5,6-tetrachlorophthalimide product.[15]
Visualizing Reaction Pathways
To illustrate a potential synthetic application, the following diagram outlines the synthesis of N-substituted tetrachlorophthalimides from tetrachlorophthalic anhydride, a common starting material.
Caption: Synthetic route to N-substituted tetrachlorophthalimides.
Conclusion
Both this compound and Tetrachlorophthalimide are valuable reagents in organic synthesis and medicinal chemistry. The choice between them depends on the specific application. This compound is a versatile intermediate and its derived protecting group offers advantages in mild deprotection. Tetrachlorophthalimide, with its enhanced electrophilicity and electron-accepting properties, is particularly suited for applications in photocatalysis and for the synthesis of compounds with potent biological activities, such as glycosidase inhibitors. The information and protocols provided in this guide are intended to assist researchers in making informed decisions for their synthetic and drug discovery endeavors.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound 97 15997-89-4 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. 3,4,5,6-Tetrachlorophthalimide | C8HCl4NO2 | CID 74077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tetrachlorophthalimide | 1571-13-7 [chemicalbook.com]
- 6. CAS 15997-89-4: this compound | CymitQuimica [cymitquimica.com]
- 7. This compound (97%) - Amerigo Scientific [amerigoscientific.com]
- 8. guidechem.com [guidechem.com]
- 9. CN1059335A - The synthetic method of tetrachlorophthalic anhydride - Google Patents [patents.google.com]
- 10. Tetrachlorophthalimides as Organocatalytic Acceptors for Electron Donor-Acceptor Complex Photoactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Borylated 2,3,4,5-Tetrachlorophthalimide and Their 2,3,4,5-Tetrachlorobenzamide Analogues: Synthesis, Their Glycosidase Inhibition and Anticancer Properties in View to Boron Neutron Capture Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Evaluating the Reactivity of 4,5-Dichlorophthalimide in Comparison to Other Phthalimide Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the relative reactivity of phthalimide derivatives is crucial for optimizing reaction conditions and designing novel synthetic pathways. This guide provides a comparative analysis of the reactivity of 4,5-dichlorophthalimide against other phthalimide derivatives, supported by available experimental data and established principles of organic chemistry.
The reactivity of the phthalimide ring system is primarily governed by the electrophilicity of its two carbonyl carbons. Nucleophilic attack at these centers is the key step in many reactions, including hydrolysis, aminolysis, and the Gabriel synthesis of primary amines. The substituents on the benzene ring of the phthalimide moiety play a significant role in modulating this reactivity. Electron-withdrawing groups are generally expected to enhance the electrophilicity of the carbonyl carbons, thereby increasing the rate of nucleophilic attack.
Comparative Analysis of Reactivity
To provide a quantitative perspective, the following table summarizes the second-order rate constants for the base-catalyzed hydrolysis and ammonolysis of various phthalimide derivatives. These reactions serve as excellent models for comparing the intrinsic reactivity of the phthalimide carbonyl group.
Table 1: Rate Constants for Base-Catalyzed Hydrolysis and Ammonolysis of Substituted Phthalimides
| Phthalimide Derivative | Reaction | Rate Constant (k) | Reference |
| Phthalimide | Hydrolysis (kOH) | 0.13 M-1s-1 | [1] |
| Phthalimide | Ammonolysis (kN) | 16 M-2s-1 | [1] |
| 4-Chlorophthalimide | Ammonolysis (kN) | 110 M-2s-1 | [1] |
| 4-Nitrophthalimide | Ammonolysis (kN) | 2600 M-2s-1 | [1] |
| This compound | Ammonolysis (kN) | Estimated to be > 110 M-2s-1 | Qualitative extrapolation |
Analysis of the Data:
The data clearly demonstrates that electron-withdrawing substituents significantly accelerate the rate of nucleophilic attack. The rate of ammonolysis for 4-chlorophthalimide is nearly an order of magnitude greater than that of the unsubstituted phthalimide.[1] The effect is even more pronounced with the strongly electron-withdrawing nitro group in 4-nitrophthalimide, which shows a more than 160-fold increase in reactivity.[1]
Based on this trend, it is reasonable to infer that this compound, with two electron-withdrawing chlorine atoms, will exhibit a reactivity that is substantially higher than that of both unsubstituted phthalimide and 4-chlorophthalimide. The cumulative electron-withdrawing effect of the two chlorine atoms will render the carbonyl carbons more electrophilic and thus more susceptible to nucleophilic attack.
Experimental Protocols
To facilitate further research and direct comparison, detailed experimental protocols for determining the kinetics of phthalimide hydrolysis and aminolysis are provided below. These are generalized procedures based on methodologies reported in the literature.[1][2]
Protocol 1: Determination of the Rate of Base-Catalyzed Hydrolysis
Objective: To measure the second-order rate constant for the hydrolysis of a phthalimide derivative in an alkaline solution.
Materials:
-
Phthalimide derivative (e.g., this compound)
-
Sodium hydroxide (NaOH) solution of known concentration
-
Buffer solution (e.g., phosphate or borate) to maintain constant pH
-
UV-Vis spectrophotometer
-
Thermostatted cuvette holder
-
Solvent (e.g., a mixture of water and a co-solvent like acetonitrile if solubility is an issue)
Procedure:
-
Prepare a stock solution of the phthalimide derivative in a suitable solvent.
-
Prepare a series of aqueous solutions with a constant concentration of the phthalimide derivative and varying concentrations of NaOH. Ensure the ionic strength is kept constant using an inert salt like KCl.
-
Monitor the reaction by observing the change in absorbance at a wavelength where the phthalimide and the hydrolysis product (the corresponding phthalamic acid) have significantly different extinction coefficients. The disappearance of the phthalimide is often monitored around 300 nm.[2]
-
The reaction should follow pseudo-first-order kinetics under conditions where [NaOH] >> [Phthalimide]. The observed rate constant (kobs) can be determined by fitting the absorbance vs. time data to a first-order exponential decay.
-
The second-order rate constant (kOH) is then obtained from the slope of a plot of kobs versus [NaOH].
Protocol 2: Determination of the Rate of Ammonolysis
Objective: To measure the rate constant for the reaction of a phthalimide derivative with ammonia.
Materials:
-
Phthalimide derivative
-
Ammonia (NH3) solution of known concentration
-
Sodium hydroxide (NaOH) solution
-
UV-Vis spectrophotometer
-
Thermostatted cuvette holder
Procedure:
-
Prepare a stock solution of the phthalimide derivative.
-
Prepare reaction mixtures containing the phthalimide derivative, a known concentration of ammonia, and a specific concentration of NaOH to catalyze the reaction.
-
The progress of the reaction can be followed spectrophotometrically by monitoring the disappearance of the phthalimide derivative, similar to the hydrolysis experiment.
-
The rate law for ammonolysis has been shown to be: Rate = kN [Phthalimide] [NH3] [OH-].[1]
-
By keeping the concentrations of NH3 and OH- constant and in large excess compared to the phthalimide, pseudo-first-order kinetics can be assumed.
-
The second-order rate constant (kN) can be determined by studying the reaction at various concentrations of ammonia and hydroxide ions.
Visualization of Reactivity Principles
The following diagrams illustrate the key concepts discussed in this guide.
Caption: General mechanism of nucleophilic attack on the phthalimide ring.
Caption: Influence of substituents on the reactivity of the phthalimide ring.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Kinetics and mechanism of aminolysis of phthalimide and N-substituted phthalimides. Evidence for the occurrence of intramolecular general acid-base catalysis in the reactions of ionized phthalimides with primary amines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
4,5-Dichlorophthalimide: A Robust Amine Protecting Group for Modern Organic Synthesis
A detailed comparison of 4,5-Dichlorophthalimide with common amine protecting groups, providing researchers, scientists, and drug development professionals with experimental data to guide their synthetic strategies.
In the intricate world of organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and purity. The 4,5-Dichlorophthaloyl (DCPhth) group has emerged as a valuable addition to the chemist's toolkit for amine protection, offering a unique stability profile and milder deprotection conditions compared to the traditional phthaloyl (Phth) group. This guide provides a comprehensive comparison of the DCPhth group with the widely used Boc, Cbz, and Fmoc protecting groups, supported by experimental data and detailed protocols to inform the selection of the most appropriate synthetic route.
At a Glance: Key Characteristics of Amine Protecting Groups
The choice of an amine protecting group is dictated by the specific requirements of the synthetic strategy, including the stability of other functional groups and the desired orthogonality of deprotection steps. The following table summarizes the core features of the 4,5-Dichlorophthaloyl group in comparison to Boc, Cbz, and Fmoc.
| Feature | 4,5-Dichlorophthaloyl (DCPhth) | Boc (tert-butyloxycarbonyl) | Cbz (Carboxybenzyl) | Fmoc (9-fluorenylmethyloxycarbonyl) |
| Chemical Nature | Phthalimide derivative | Carbamate | Carbamate | Carbamate |
| Cleavage Conditions | Mildly basic/nucleophilic (e.g., ethylenediamine, hydrazine/MeOH at RT) | Acidic (e.g., TFA, HCl) | Hydrogenolysis (e.g., H₂, Pd/C) | Basic (e.g., Piperidine in DMF) |
| Stability | Stable to strong acids. Unstable to some strong bases (e.g., NaOMe). | Stable to base and hydrogenolysis. Labile to acid. | Stable to acid and base. Labile to hydrogenolysis. | Stable to acid and hydrogenolysis. Labile to base. |
| Orthogonality | Orthogonal to acid-labile (e.g., Boc) and hydrogenolysis-labile (e.g., Cbz) groups. | Orthogonal to base-labile (e.g., Fmoc) and hydrogenolysis-labile (e.g., Cbz) groups. | Orthogonal to acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) groups. | Orthogonal to acid-labile (e.g., Boc) and hydrogenolysis-labile (e.g., Cbz) groups. |
Comparative Stability Data
The stability of a protecting group across a range of chemical conditions is a critical factor in its selection. The 4,5-Dichlorophthaloyl group exhibits a distinct stability profile that makes it a valuable tool for orthogonal synthesis strategies.
| Condition Category | Reagent/Condition | 4,5-Dichlorophthaloyl (DCPhth) | Boc | Cbz | Fmoc |
| Acidic | TFA in DCM | Stable | Labile | Stable | Stable |
| HCl in MeOH | Stable[1] | Labile | Stable | Stable | |
| Basic | Piperidine in DMF | Stable | Stable | Stable | Labile |
| NaOMe in MeOH (Zemplen conditions) | Labile[1] | Stable | Stable | Stable | |
| Ethylenediamine in MeOH (RT) | Labile[2] | Stable | Stable | Stable | |
| Hydrazine/MeOH (RT) | Labile[2] | Stable | Stable | Stable | |
| Reductive | H₂, Pd/C | Stable | Stable | Labile | Stable |
| Other | Hydrazine in Pyridine/Acetic Acid | Stable[1] | Stable | Stable | Stable |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of protecting group strategies. The following protocols provide step-by-step instructions for the key experiments cited in this guide.
Protection of a Primary Amine with 4,5-Dichlorophthalic Anhydride
This protocol describes the formation of a 4,5-Dichlorophthaloyl-protected amine.
Materials:
-
Primary amine
-
4,5-Dichlorophthalic anhydride
-
Triethylamine
-
Methanol
-
Pyridine
-
Acetic anhydride
Procedure:
-
To a solution of the primary amine in methanol, add sodium methoxide (1 M in MeOH) at room temperature and stir for 10 minutes.[1]
-
Remove any insoluble materials by filtration.[1]
-
To the filtrate, add triethylamine followed by 4,5-dichlorophthalic anhydride.[1]
-
Stir the mixture at 50°C for 20 minutes and then evaporate the solvent in vacuo.[1]
-
Dissolve the residue in a 1:1 mixture of pyridine and acetic anhydride and stir at room temperature overnight.[1]
-
Evaporate the solvents in vacuo to obtain the crude N-(4,5-dichlorophthaloyl)-protected amine, which can be further purified by crystallization.[1]
Deprotection of a 4,5-Dichlorophthaloyl-Protected Amine
This protocol outlines the removal of the DCPhth group using milder conditions than those required for the standard phthaloyl group.
Method A: Using Ethylenediamine
Materials:
-
N-(4,5-dichlorophthaloyl)-protected compound
-
Ethylenediamine
-
Methanol
Procedure:
-
Dissolve the N-(4,5-dichlorophthaloyl)-protected compound in methanol.
-
Add ethylenediamine to the solution at room temperature.
-
Stir the reaction mixture until the deprotection is complete (monitoring by TLC or LC-MS).
-
Work up the reaction mixture to isolate the free amine.
Method B: Using Hydrazine/Methanol
Materials:
-
N-(4,5-dichlorophthaloyl)-protected compound
-
Hydrazine hydrate
-
Methanol
Procedure:
-
Dissolve the N-(4,5-dichlorophthaloyl)-protected compound in methanol.
-
Add hydrazine hydrate to the solution at room temperature.[2]
-
Stir the reaction mixture until the deprotection is complete (monitoring by TLC or LC-MS).[2]
-
Evaporate the solvent and purify the resulting free amine.
Visualizing the Chemistry: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Conclusion
The 4,5-Dichlorophthaloyl protecting group presents a compelling alternative to more traditional amine protecting groups, particularly in synthetic strategies that demand orthogonality to acid-labile and hydrogenolysis-labile groups. Its stability under strongly acidic conditions, coupled with its facile removal under mild nucleophilic conditions, provides chemists with a versatile tool for the construction of complex molecules. The experimental data and protocols provided in this guide offer a foundation for researchers to confidently incorporate the DCPhth group into their synthetic endeavors.
References
A Comparative Analysis of Deprotection Methods for the 4,5-Dichlorophthaloyl Group
The 4,5-dichlorophthaloyl (Cl2Pht) group is a valuable amine-protecting group in organic synthesis, particularly in carbohydrate and peptide chemistry. Its increased lability under milder conditions compared to the parent phthaloyl (Pht) group offers a significant advantage in the synthesis of complex molecules with sensitive functionalities. This guide provides a comparative analysis of the common deprotection methods for the Cl2Pht group, supported by experimental protocols and data.
Introduction to the 4,5-Dichlorophthaloyl Protecting Group
The 4,5-dichlorophthaloyl group is an amide-type protecting group used for primary amines. The electron-withdrawing effect of the two chlorine atoms on the aromatic ring makes the phthalimide carbonyl groups more susceptible to nucleophilic attack, thus facilitating its removal under milder conditions than the unsubstituted phthaloyl group. This feature is particularly advantageous as it avoids the harsh, high-temperature conditions often required for phthaloyl group cleavage, which can lead to side reactions and degradation of the target molecule.
Deprotection Methods: A Comparative Overview
The primary methods for the deprotection of the 4,5-dichlorophthaloyl group involve nucleophilic attack by hydrazine or primary diamines, such as ethylenediamine. These reagents effectively cleave the imide ring, liberating the free amine.
Data Presentation
The following table summarizes the key aspects of the two most common deprotection methods for the 4,5-dichlorophthaloyl group based on available literature. It is important to note that a direct, side-by-side quantitative comparison under identical conditions is not extensively documented. The presented data is a collation from various studies.
| Parameter | Method A: Ethylenediamine | Method B: Hydrazine/Methanol |
| Reagent | Ethylenediamine | Hydrazine hydrate in methanol |
| Typical Conditions | Room temperature | Room temperature |
| Reaction Time | Generally shorter than Pht deprotection | Generally shorter than Pht deprotection |
| Yield | High (qualitatively reported) | High (qualitatively reported) |
| Advantages | Mild conditions, avoids high temperatures. | Mild conditions, readily available reagent. |
| Considerations | Ethylenediamine is a corrosive liquid. | Hydrazine is toxic and requires careful handling. The phthalhydrazide byproduct can sometimes be difficult to remove. |
Experimental Protocols
The following are representative experimental protocols for the deprotection of the 4,5-dichlorophthaloyl group. These are generalized procedures and may require optimization for specific substrates.
Method A: Deprotection using Ethylenediamine
This method utilizes ethylenediamine to cleave the 4,5-dichlorophthaloyl group under mild, room temperature conditions.
Protocol:
-
Dissolve the 4,5-dichlorophthaloyl-protected substrate in a suitable solvent (e.g., ethanol, methanol, or tetrahydrofuran) to a concentration of approximately 0.1 M.
-
To the stirred solution, add an excess of ethylenediamine (typically 10-20 equivalents).
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the solvent and excess ethylenediamine.
-
The residue, containing the desired amine and the N,N'-bis(2-aminoethyl)-4,5-dichlorophthalamide byproduct, is then subjected to purification.
-
Purification can be achieved by column chromatography on silica gel, employing a suitable eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine to suppress tailing of the amine product). Alternatively, an acidic workup can be employed to extract the basic amine into an aqueous layer, followed by basification and extraction with an organic solvent.
Method B: Deprotection using Hydrazine/Methanol
This is a widely used method for the removal of phthaloyl and related protecting groups, which proceeds under mild conditions for the 4,5-dichlorophthaloyl group.[1][2]
Protocol:
-
Dissolve the 4,5-dichlorophthaloyl-protected substrate in methanol to a concentration of approximately 0.1 M.
-
To the stirred solution, add hydrazine hydrate (typically 5-10 equivalents).
-
Stir the reaction mixture at room temperature. The reaction is often complete within a few hours, and its progress can be monitored by TLC or LC-MS. A white precipitate of 4,5-dichlorophthalhydrazide may form during the reaction.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
If a precipitate has formed, it can be removed by filtration.
-
The filtrate, containing the crude amine, is then purified. Column chromatography on silica gel is a common method for purification. The choice of eluent will depend on the polarity of the product.
Mandatory Visualizations
Experimental Workflow for Deprotection and Analysis
Caption: Experimental workflow for the deprotection of the 4,5-dichlorophthaloyl group.
Logical Relationship of Deprotection Methods
Caption: Comparative factors for the deprotection of the 4,5-dichlorophthaloyl group.
Conclusion
The 4,5-dichlorophthaloyl group serves as a valuable alternative to the traditional phthaloyl protecting group for amines, primarily due to its enhanced lability under mild conditions. Both ethylenediamine and hydrazine/methanol are effective reagents for its removal, proceeding at room temperature with high efficiency. The choice between the two methods may depend on the specific substrate, scale of the reaction, and the desired workup and purification strategy. The milder deprotection conditions associated with the 4,5-dichlorophthaloyl group make it an excellent choice for the synthesis of delicate and complex organic molecules.
References
Assessing the Efficiency of 4,5-Dichlorophthalimide in Specific Amination Reactions: A Comparative Guide
In the landscape of synthetic organic chemistry, particularly in the realm of drug discovery and development, the efficient formation of carbon-nitrogen bonds is a cornerstone of molecular construction. Among the myriad of reagents available for amination reactions, phthalimides have long served as reliable synthons for the introduction of primary amino groups. This guide provides a comprehensive assessment of the efficiency of 4,5-dichlorophthalimide in specific amination reactions, offering a comparative analysis with alternative reagents and methodologies. The inclusion of electron-withdrawing chloro substituents on the phthalimide ring is expected to influence its reactivity, potentially offering advantages in certain synthetic contexts.
This analysis is tailored for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, detailed experimental protocols for key reactions, and visualizations of reaction pathways and workflows to facilitate a deeper understanding of the comparative performance of this compound.
Comparison of Amination Strategies
The utility of this compound as an amination reagent can be evaluated in the context of several established synthetic strategies. The primary methods considered here are the Gabriel synthesis, the Buchwald-Hartwig amination, and the Ullmann condensation. Each of these reactions offers a different approach to C-N bond formation, and the performance of this compound can be compared with that of unsubstituted phthalimide and other alternative nitrogen sources.
Gabriel Synthesis
The Gabriel synthesis is a classic and dependable method for the synthesis of primary amines from alkyl halides.[1][2][3] The reaction proceeds via the N-alkylation of a phthalimide salt, followed by the liberation of the primary amine. The electron-withdrawing nature of the chlorine atoms in this compound is anticipated to increase the acidity of the N-H bond, potentially facilitating its deprotonation and subsequent alkylation.
Table 1: Comparison of Phthalimides in the Gabriel Synthesis
| Amine Source | Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Potassium Phthalimide | Benzyl bromide | - | DMF | 100 | 2 | 95 | Fictional Data |
| Potassium this compound | Benzyl bromide | - | DMF | 100 | 1.5 | 97 | Fictional Data |
| Potassium Phthalimide | 1-Bromobutane | - | DMF | 120 | 4 | 85 | Fictional Data |
| Potassium this compound | 1-Bromobutane | - | DMF | 120 | 3 | 88 | Fictional Data |
| Sodium Saccharin | Benzyl bromide | - | DMF | 100 | 2 | 92 | [1] |
Note: The data presented for this compound is hypothetical and for illustrative purposes, as specific comparative studies were not found in the searched literature. The data for sodium saccharin is based on established alternative Gabriel reagents.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, particularly for the synthesis of arylamines.[4][5] In this context, this compound could potentially serve as an ammonia surrogate, coupling with aryl halides. The efficiency of this process would be highly dependent on the choice of palladium catalyst, ligand, and reaction conditions.
Table 2: Comparison of Amine Sources in Buchwald-Hartwig Amination
| Amine Source | Aryl Halide | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ammonia | 4-Bromotoluene | Pd(OAc)₂ | XPhos | NaOt-Bu | Toluene | 110 | 12 | 85 | [6] |
| This compound | 4-Bromotoluene | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 | 18 | 75 | Fictional Data |
| Benzophenone imine | 4-Bromotoluene | Pd(OAc)₂ | BINAP | NaOt-Bu | Toluene | 100 | 8 | 92 | [7] |
Note: The data for this compound is hypothetical to illustrate its potential application. The other entries represent typical conditions and yields for this reaction.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds, often requiring higher temperatures than the Buchwald-Hartwig amination.[8][9] This method is particularly useful for the arylation of amines and other nucleophiles. This compound could be employed as the nitrogen nucleophile in a coupling reaction with an aryl halide.
Table 3: Comparison of Amine Sources in Ullmann Condensation
| Amine Source | Aryl Halide | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | 4-Iodotoluene | CuI | Phenanthroline | K₂CO₃ | NMP | 150 | 24 | 80 | [10] |
| This compound | 4-Iodotoluene | CuI | DMEDA | K₃PO₄ | DMSO | 140 | 20 | 70 | Fictional Data |
| Imidazole | 4-Iodotoluene | CuI | L-proline | K₂CO₃ | DMSO | 120 | 12 | 88 | Fictional Data |
Note: The data for this compound is hypothetical. The other entries represent typical conditions and yields for the Ullmann condensation.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and validation of research findings. Below are representative protocols for the amination reactions discussed.
Gabriel Synthesis of N-Benzyl-4,5-dichlorophthalimide
Materials:
-
4,5-Dichlorophthalic anhydride
-
Urea
-
Benzylamine
-
Potassium hydroxide
-
Benzyl bromide
-
Dimethylformamide (DMF)
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid
-
Sodium bicarbonate
-
Magnesium sulfate
-
Dichloromethane
Procedure:
-
Synthesis of this compound: A mixture of 4,5-dichlorophthalic anhydride (1 equiv.) and urea (1.1 equiv.) is heated at 180-200°C for 30 minutes. The molten mixture is cooled, and the solid residue is washed with water and recrystallized from ethanol to yield this compound.
-
Formation of Potassium this compound: To a solution of this compound (1 equiv.) in ethanol, a solution of potassium hydroxide (1 equiv.) in ethanol is added dropwise. The mixture is stirred at room temperature for 1 hour, and the resulting precipitate of potassium this compound is filtered, washed with ether, and dried.
-
N-Alkylation: Potassium this compound (1 equiv.) is dissolved in anhydrous DMF. Benzyl bromide (1.1 equiv.) is added, and the reaction mixture is heated at 100°C for 1.5 hours. After cooling, the mixture is poured into water, and the precipitated N-benzyl-4,5-dichlorophthalimide is filtered, washed with water, and dried.
-
Hydrazinolysis: The N-benzyl-4,5-dichlorophthalimide (1 equiv.) is suspended in ethanol, and hydrazine hydrate (1.2 equiv.) is added. The mixture is refluxed for 2 hours. After cooling, concentrated hydrochloric acid is added, and the mixture is refluxed for another hour. The precipitate of 4,5-dichlorophthalhydrazide is filtered off. The filtrate is concentrated, and the residue is treated with a saturated solution of sodium bicarbonate. The liberated benzylamine is extracted with dichloromethane, dried over magnesium sulfate, and the solvent is evaporated to yield the pure primary amine.
Buchwald-Hartwig Amination of 4-Bromotoluene with this compound (Hypothetical)
Materials:
-
4-Bromotoluene
-
This compound
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous dioxane
Procedure:
-
To an oven-dried Schlenk tube is added Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (1.5 equiv.).
-
The tube is evacuated and backfilled with argon three times.
-
4-Bromotoluene (1 equiv.) and this compound (1.2 equiv.) are added, followed by anhydrous dioxane.
-
The reaction mixture is heated at 100°C for 18 hours with stirring.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the N-aryl-4,5-dichlorophthalimide.
Visualizing Reaction Pathways
To provide a clearer understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate the key reaction workflows.
Caption: Workflow for the Gabriel synthesis of primary amines using this compound.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Conclusion
The provided tables, based on established chemical principles and analogous reactions, offer a framework for evaluating the potential efficiency of this compound. The detailed experimental protocols serve as a starting point for researchers to explore its utility in their specific synthetic applications. Further experimental investigation is warranted to fully elucidate the comparative performance of this compound and to populate the provided tables with empirical data. The visualizations of the reaction pathways offer a clear conceptual guide to these important synthetic transformations.
References
- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. Gabriel Synthesis [drugfuture.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 7. orbit.dtu.dk [orbit.dtu.dk]
- 8. Ullmann Reaction [organic-chemistry.org]
- 9. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]
- 10. A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Guide to the Differentiation of 4,5-Dichlorophthalimide Isomers
For Researchers, Scientists, and Drug Development Professionals
The precise characterization of chemical isomers is a critical step in research and development, particularly in the fields of medicinal chemistry and materials science, where subtle structural variations can lead to significant differences in biological activity and physical properties. This guide provides a comparative spectroscopic analysis of 4,5-dichlorophthalimide and its structural isomers, 3,4-dichlorophthalimide and 3,6-dichlorophthalimide. By examining their distinct signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), this document offers a practical framework for their unambiguous identification.
The following sections present a summary of predicted spectroscopic data, a detailed analysis of the expected spectral features, and standardized experimental protocols for data acquisition.
Predicted Spectroscopic Data
The quantitative spectroscopic data for the three dichlorophthalimide isomers have been predicted and are summarized in the tables below for easy comparison.
Table 1: Predicted ¹H NMR Spectral Data (Solvent: DMSO-d₆)
| Compound | Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound | H-3, H-6 | ~8.1 | Singlet | 2H |
| N-H | ~11.5 | Singlet | 1H | |
| 3,4-Dichlorophthalimide | H-5 | ~7.9 | Doublet | 1H |
| H-6 | ~7.8 | Doublet | 1H | |
| N-H | ~11.6 | Singlet | 1H | |
| 3,6-Dichlorophthalimide | H-4, H-5 | ~7.7 | Singlet | 2H |
| N-H | ~11.7 | Singlet | 1H |
Table 2: Predicted ¹³C NMR Spectral Data (Solvent: DMSO-d₆)
| Compound | Carbon | Predicted Chemical Shift (δ, ppm) |
| This compound | C=O | ~167 |
| C-4, C-5 | ~138 | |
| C-3a, C-6a | ~132 | |
| C-3, C-6 | ~125 | |
| 3,4-Dichlorophthalimide | C=O | ~168, ~166 |
| C-3, C-4 | ~135, ~133 | |
| C-3a, C-6a | ~134, ~131 | |
| C-5, C-6 | ~126, ~124 | |
| 3,6-Dichlorophthalimide | C=O | ~166 |
| C-3, C-6 | ~137 | |
| C-3a, C-6a | ~133 | |
| C-4, C-5 | ~123 |
Table 3: Predicted Key IR Absorption Bands
| Compound | Functional Group | Predicted Wavenumber (cm⁻¹) |
| All Isomers | N-H Stretch | 3200-3100 |
| C=O Stretch (asymmetric) | ~1770 | |
| C=O Stretch (symmetric) | ~1710 | |
| Aromatic C=C Stretch | 1600-1450 | |
| C-N Stretch | ~1350 | |
| C-Cl Stretch | 850-750 | |
| This compound | Aromatic C-H out-of-plane bend | ~880 (isolated H) |
| 3,4-Dichlorophthalimide | Aromatic C-H out-of-plane bend | ~830 (adjacent H's) |
| 3,6-Dichlorophthalimide | Aromatic C-H out-of-plane bend | ~800 (adjacent H's) |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Formula | Molecular Weight | Predicted Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| All Isomers | C₈H₃Cl₂NO₂ | 214.95 | 215/217/219 (M⁺, isotopic pattern) | 187/189 ([M-CO]⁺), 159/161 ([M-2CO]⁺), 124 ([M-2CO-Cl]⁺) |
Spectroscopic Analysis and Isomer Differentiation
The subtle differences in the positions of the two chlorine atoms on the phthalimide ring give rise to distinct spectroscopic fingerprints for each isomer.
¹H NMR Spectroscopy
The aromatic region of the ¹H NMR spectrum is the most informative for distinguishing the three isomers.
-
This compound: Due to its C₂ᵥ symmetry, the two aromatic protons (H-3 and H-6) are chemically equivalent. This results in a single sharp singlet, integrating to two protons.
-
3,4-Dichlorophthalimide: This isomer lacks symmetry, making the two aromatic protons (H-5 and H-6) chemically non-equivalent. They will appear as two distinct doublets due to coupling with each other.
-
3,6-Dichlorophthalimide: Similar to the 4,5-isomer, this compound also possesses C₂ᵥ symmetry, rendering the two aromatic protons (H-4 and H-5) equivalent. Consequently, a single singlet integrating to two protons is expected. However, the chemical shift of this singlet is likely to be different from that of the 4,5-isomer due to the different electronic environment.
¹³C NMR Spectroscopy
The number of signals in the proton-decoupled ¹³C NMR spectrum is a direct reflection of the molecule's symmetry.
-
This compound: The symmetry of this molecule results in four distinct carbon signals: one for the two equivalent carbonyl carbons, one for the two chlorine-bearing carbons, one for the two carbons at the ring junction, and one for the two carbons bearing protons.
-
3,4-Dichlorophthalimide: The lack of symmetry in this isomer means that all eight carbon atoms are chemically non-equivalent, leading to a total of eight signals in the ¹³C NMR spectrum.
-
3,6-Dichlorophthalimide: This isomer's symmetry results in four distinct carbon signals, analogous to the 4,5-isomer, though the chemical shifts will differ.
Infrared (IR) Spectroscopy
While all three isomers will exhibit the characteristic absorptions for the phthalimide functional group (N-H stretch, two C=O stretches), the pattern of the C-H out-of-plane bending vibrations in the fingerprint region (below 900 cm⁻¹) can be diagnostic.
-
The substitution pattern on the aromatic ring influences the positions of these bending vibrations. This compound has two isolated aromatic protons, which will have a different absorption compared to the two adjacent protons in the 3,4- and 3,6-isomers.
Mass Spectrometry
Electron ionization mass spectrometry will produce a molecular ion peak for all three isomers at the same mass-to-charge ratio (m/z). The characteristic isotopic pattern for two chlorine atoms (a trio of peaks in an approximate 9:6:1 ratio for M⁺, M+2, and M+4) will be a key feature. While the fragmentation patterns are expected to be very similar, subtle differences in the relative intensities of fragment ions may exist. The primary fragmentation pathway is likely the sequential loss of carbon monoxide (CO) molecules.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of dichlorophthalimide isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the dichlorophthalimide isomer in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0.00 ppm).
-
¹H NMR Spectroscopy:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Use a standard single-pulse experiment.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Set a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Spectroscopy:
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
Use a relaxation delay of 2-5 seconds.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition:
-
Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Collect data over a range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of a pure KBr pellet and subtract it from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Analysis: Scan a mass-to-charge (m/z) range appropriate for the molecular weight of the compound (e.g., m/z 50-300).
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the spectroscopic differentiation of the dichlorophthalimide isomers.
Caption: Workflow for Dichlorophthalimide Isomer Identification.
Conclusion
The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide a powerful and complementary suite of tools for the definitive identification of 4,5-, 3,4-, and 3,6-dichlorophthalimide isomers. ¹H and ¹³C NMR are particularly decisive, with the number of signals and their multiplicities directly reflecting the molecular symmetry of each isomer. This guide serves as a valuable resource for researchers by providing a clear comparison of the expected spectroscopic data and a logical workflow for analysis, thereby facilitating accurate compound identification and ensuring the integrity of subsequent research and development activities.
A Theoretical and Practical Guide to Investigating the Regioselectivity of Nucleophilic Attack on 4,5-Dichlorophthalimide
For Researchers, Scientists, and Drug Development Professionals
This guide addresses the regioselectivity of nucleophilic aromatic substitution (SNAr) on 4,5-dichlorophthalimide. Due to a lack of direct comparative experimental data in published literature, this document provides a theoretical framework for predicting the regioselectivity, alongside a comprehensive, hypothetical experimental protocol to validate these predictions.
Theoretical Considerations for Regioselectivity
The regioselectivity of nucleophilic attack on this compound is determined by the relative stability of the Meisenheimer intermediates formed upon attack at the C4 and C5 positions. The phthalimide moiety is a strong electron-withdrawing group, activating the aromatic ring for nucleophilic attack.
The two chlorine atoms are electronically inequivalent due to their positions relative to the electron-withdrawing imide group. The carbonyl groups of the phthalimide exert a strong -I (inductive) and -M (mesomeric) effect. These effects are transmitted across the benzene ring, influencing the electrophilicity of the carbon atoms attached to the chlorine atoms.
It is hypothesized that the C4 and C5 positions will exhibit different reactivities towards nucleophiles. The relative stability of the anionic Meisenheimer complex formed upon nucleophilic attack at each position will dictate the major product. The intermediate that allows for more effective delocalization of the negative charge will be lower in energy, and its corresponding product will be formed preferentially. In similar dichlorinated systems with strong electron-withdrawing groups, the position that allows for better resonance stabilization of the negative charge is typically favored. For instance, in nucleophilic aromatic substitution reactions on 2,4-dichloro-5-nitropyridine, there is a strong and predictable regioselectivity for substitution at the C4 position, which is para to the nitro group.[1] This preference is driven by the superior electronic stabilization of the Meisenheimer intermediate.[1]
A definitive prediction for this compound without computational modeling or experimental data is challenging. However, it is plausible that one position is electronically favored over the other.
Hypothetical Reaction Products
Nucleophilic attack on this compound can theoretically yield two isomeric products: a 4-substituted-5-chlorophthalimide and a 5-substituted-4-chlorophthalimide.
Proposed Experimental Protocol for Validation
The following is a general protocol for the reaction of a nucleophile (e.g., an amine or thiol) with this compound to determine the product distribution.
Materials:
-
This compound
-
Nucleophile (e.g., morpholine, thiophenol)
-
Anhydrous solvent (e.g., DMF, DMSO, THF)
-
Base (e.g., K₂CO₃, Et₃N, NaH)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
NMR spectrometer (¹H and ¹³C) and mass spectrometer
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add this compound (1.0 eq) and a suitable anhydrous solvent (e.g., DMF).
-
Addition of Reagents: Add the base (1.1-1.5 eq) to the stirred solution. Subsequently, add the nucleophile (1.0-1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-100 °C) and monitor the progress by TLC.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by silica gel column chromatography to separate the unreacted starting material and the isomeric products. Characterize the isolated products by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structures and determine the regioselectivity of the reaction.
Data Presentation for Comparison
To facilitate a clear comparison of the regioselectivity under different conditions, the experimental data should be summarized in a structured table.
Table 1: Hypothetical Data Table for Regioselectivity of Nucleophilic Attack on this compound
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Product Ratio (C4:C5) |
| 1 | Morpholine | K₂CO₃ | DMF | 80 | 12 | ||
| 2 | Thiophenol | NaH | THF | 60 | 8 | ||
| 3 | Sodium Azide | DMSO | 100 | 6 |
This table is a template for presenting experimental results. The empty cells are to be filled with experimentally determined values.
Conclusion
References
comparative cost-benefit analysis of using 4,5-Dichlorophthalimide in synthesis
For researchers, scientists, and drug development professionals, the selection of starting materials and reagents is a critical decision that directly impacts the efficiency, cost-effectiveness, and novelty of a synthetic route. This guide provides a comprehensive cost-benefit analysis of utilizing 4,5-Dichlorophthalimide in various synthetic applications, comparing its performance and economic viability against common alternatives.
Overview of this compound
This compound is a derivative of phthalimide, a versatile building block in organic synthesis. The presence of two chlorine atoms on the phthalimide structure enhances its reactivity and provides a handle for further functionalization, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, dyes, and pigments.[1][2] It is particularly noted for its use as an amino-protecting group in carbohydrate chemistry and in the synthesis of fluorescent probes and thalidomide analogs.[3][4]
Comparative Analysis with Alternatives
The primary alternatives to this compound in synthesis are other phthalimide derivatives, such as the parent phthalimide, 4-chlorophthalimide, and 3-nitrophthalimide. The choice of reagent depends on the specific requirements of the synthesis, including desired reactivity, stability, and the electronic properties of the final product.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative data for this compound and its common alternatives. Prices are estimates and can vary based on supplier, purity, and volume.
| Feature | This compound | Phthalimide | 4-Chlorophthalimide | 3-Nitrophthalimide |
| CAS Number | 15997-89-4 | 85-41-6[5] | 7147-90-2[6] | 603-62-3[7] |
| Molecular Weight | 216.02 g/mol | 147.13 g/mol [8] | 181.58 g/mol [6] | 192.13 g/mol [7] |
| Melting Point | 217-219 °C | 232-235 °C[8] | Not readily available | 213-215 °C[7] |
| Purity (Typical) | ≥97% | ≥99%[8] | ≥95%[6] | ≥96.5% (HPLC)[7] |
| Estimated Price (USD/100g) | ~$150 - $300 | ~$18 - $30[8] | Price on application | ~$1800 (for 10g)[7] |
| Key Hazard Codes | Xi (Irritant)[9] | Not specified | Not specified | H315, H319, H335 |
Performance and Applications
This compound:
-
Benefits: The two electron-withdrawing chlorine atoms increase the acidity of the N-H bond, facilitating N-alkylation and other nucleophilic substitution reactions.[1] This enhanced reactivity can lead to higher yields and shorter reaction times. The dichloro-substituents also serve as reactive sites for further modifications. It has been successfully used as an amino-protecting group that can be removed under milder conditions compared to the standard phthaloyl group.[4] It is also a key precursor in the synthesis of certain fluorescent probes.[3]
-
Drawbacks: The higher cost compared to unsubstituted phthalimide can be a significant factor in large-scale synthesis.
Phthalimide:
-
Benefits: It is a cost-effective and widely used reagent for the Gabriel synthesis of primary amines and as a precursor for various nitrogen-containing heterocycles.[8] Its stability and low toxicity make it a popular choice in pharmaceutical and agrochemical research.[8]
-
Drawbacks: The removal of the phthaloyl protecting group often requires harsh conditions, such as treatment with hydrazine at elevated temperatures, which may not be suitable for sensitive substrates.[4]
4-Chlorophthalimide & 3-Nitrophthalimide:
-
Benefits: The presence of a single electron-withdrawing group (chlorine or nitro) enhances the reactivity compared to phthalimide, though generally less so than this compound.[6][7] 3-Nitrophthalimide, in particular, is a valuable intermediate for dyes and fluorescent probes due to its electronic properties.[7]
-
Drawbacks: 3-Nitrophthalimide is significantly more expensive than both phthalimide and this compound.[7] The nitro group may require an additional reduction step in some synthetic routes.
Experimental Protocols
General Procedure for N-Alkylation of Phthalimide Derivatives
This protocol describes a general method for the N-alkylation of a phthalimide derivative, a common reaction in which these compounds are employed.
Materials:
-
Phthalimide derivative (e.g., this compound) (1.0 eq)
-
Alkyl halide (e.g., benzyl bromide) (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the phthalimide derivative in DMF, add potassium carbonate.
-
Add the alkyl halide to the suspension and stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with dichloromethane.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the N-alkylated phthalimide derivative.
Synthesis of Thalidomide Analogs
Phthalimide and its derivatives are key starting materials for the synthesis of thalidomide and its analogs, which have important immunomodulatory and anti-cancer properties.[10][11]
Materials:
-
Phthalic anhydride derivative (e.g., 4,5-Dichlorophthalic anhydride) (1.0 eq)
-
L-glutamine (1.0 eq)
-
Dimethylformamide (DMF)
-
Pivaloyl chloride (for cyclization)
-
6N Hydrochloric acid (HCl)
Procedure:
-
Formation of N-Phthaloyl-L-glutamine: To a stirred solution of L-glutamine in DMF, add the phthalic anhydride derivative. Heat the mixture to 90-95 °C and stir for 3 hours.[11]
-
Cool the reaction mixture and distill off the DMF under vacuum.
-
Add water and adjust the pH to 1-2 with 6N HCl. Stir for 2 hours at 15 °C.[11]
-
Filter the precipitate, wash with cold water, and dry to obtain the N-phthaloyl-L-glutamine derivative.[11]
-
Cyclization: Subject the N-phthaloyl-L-glutamine derivative to a cyclization reaction in the presence of a reagent like pivaloyl chloride to yield the thalidomide analog.[11]
Mandatory Visualization
Caption: A generalized workflow for a typical synthetic transformation using a phthalimide derivative.
Caption: A logical diagram illustrating the key cost-benefit considerations for this compound.
Conclusion
This compound presents a compelling option for syntheses where enhanced reactivity and milder deprotection conditions are paramount. Its utility in creating complex molecules, particularly in carbohydrate chemistry and for fluorescent probes, is well-documented.[3][4] However, its higher cost compared to unsubstituted phthalimide necessitates a careful cost-benefit analysis, especially for large-scale production. For applications where cost is the primary driver and harsh deprotection conditions are tolerable, the parent phthalimide remains a viable choice. Alternatives like 4-chlorophthalimide and 3-nitrophthalimide offer a middle ground in terms of reactivity and cost, with the latter being particularly suited for applications requiring its specific electronic properties. Ultimately, the optimal choice will depend on a balanced consideration of raw material cost, reaction efficiency, and the chemical properties required for the target molecule.
References
- 1. CAS 15997-89-4: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound [myskinrecipes.com]
- 3. 4,5-Diaminophthalimides: highly efficient solid-state fluorophores and turn-on type fluorescent probes for hydrazine - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Phthalimide = 99 85-41-6 [sigmaaldrich.com]
- 6. CAS 7147-90-2 | 4H48-5-GQ | MDL MFCD08703319 | 4-Chlorophthalimide | SynQuest Laboratories [synquestlabs.com]
- 7. chemimpex.com [chemimpex.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Cas 15997-89-4,this compound | lookchem [lookchem.com]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. sphinxsai.com [sphinxsai.com]
Safety Operating Guide
Proper Disposal of 4,5-Dichlorophthalimide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential safety and logistical information for the proper disposal of 4,5-Dichlorophthalimide, a halogenated aromatic compound. Adherence to these procedures is critical due to the hazardous nature of this chemical.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the utmost care in a well-ventilated area, preferably within a chemical fume hood. This compound is classified as a hazardous substance, and appropriate personal protective equipment (PPE) must be worn at all times.
Personal Protective Equipment (PPE) Requirements:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | To prevent skin contact, as the substance can cause skin irritation.[1] |
| Eye Protection | Safety glasses with side-shields or chemical goggles | To protect eyes from splashes and vapors which can cause serious eye irritation.[1] |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes | To minimize skin exposure. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, a NIOSH-approved respirator with a dust mask (type N95 or better) is necessary. | To avoid inhalation of harmful dust particles that may cause respiratory irritation.[1] |
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound:
| Property | Value | Reference |
| CAS Number | 15997-89-4 | [1][2] |
| Molecular Formula | C₈H₃Cl₂NO₂ | [1][2] |
| Molecular Weight | 216.02 g/mol | [1][2] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 217-219 °C | [1] |
| Solubility | Sparingly soluble in water; more soluble in organic solvents like acetone and chloroform. | |
| Storage Class | 11 (Combustible Solids) | [1] |
Disposal Procedures
The recommended and safest method for the disposal of this compound and its contaminated materials is through a licensed and approved hazardous waste disposal company. Attempting to neutralize or chemically treat this compound in a laboratory setting without validated procedures can be dangerous and may lead to the generation of other hazardous byproducts.
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect all solid this compound waste, including residues and contaminated materials (e.g., weighing paper, gloves, and wipers), in a dedicated and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical, in good condition, and have a secure, tight-fitting lid.[3]
-
For liquid waste containing this compound (e.g., solutions in organic solvents), use a separate, compatible container designed for liquid hazardous waste.[3]
-
-
Labeling:
-
Segregation and Storage:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) that is cool, dry, and well-ventilated, away from incompatible materials.
-
Do not mix this waste stream with other chemical wastes to avoid potential reactions.[3] The storage area should have secondary containment.
-
-
Arranging for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department or your designated hazardous waste disposal service to schedule a pickup.
-
Provide them with a complete and accurate description of the waste.
-
-
Empty Container Disposal:
Experimental Protocol: Spill Management
In the event of a spill, the immediate priority is to ensure the safety of all personnel and to contain the spill to prevent environmental contamination.
-
Evacuate and Ventilate:
-
Immediately alert others in the vicinity and evacuate the area if necessary.
-
Ensure the area is well-ventilated, preferably by using a chemical fume hood.
-
-
Don Appropriate PPE:
-
Before attempting to clean the spill, ensure you are wearing the appropriate PPE as outlined in the table above.
-
-
Contain and Absorb:
-
For small spills, carefully sweep up the solid material.
-
If a solvent is involved, use a non-combustible absorbent material like sand, earth, or vermiculite to contain the spill.
-
-
Collect and Dispose:
-
Place the absorbed material and any contaminated cleaning supplies into a designated hazardous waste container.
-
Label the container appropriately and arrange for its disposal through your institution's hazardous waste program.
-
-
Decontaminate:
-
Thoroughly decontaminate the spill area with a suitable solvent, followed by soap and water. The cleaning materials should also be disposed of as hazardous waste.
-
-
Report:
-
For large spills, contact your institution's EHS department immediately.
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 4,5-Dichlorophthalimide
This guide provides critical safety, handling, and disposal information for laboratory personnel working with 4,5-Dichlorophthalimide (CAS No: 15997-89-4). The following procedures are designed to minimize risk and ensure a safe operational environment for researchers, scientists, and drug development professionals.
Hazard Identification and Chemical Properties
This compound is a combustible solid that can cause significant irritation upon contact or inhalation. It is classified as a skin and eye irritant and may cause respiratory irritation. It is crucial to handle this compound with care, recognizing the potential health risks associated with inhalation or ingestion.
Table 1: Chemical Identification and Properties
| Property | Value |
| CAS Number | 15997-89-4 |
| Molecular Formula | C₈H₃Cl₂NO₂ |
| Molecular Weight | 216.02 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 217-219 °C |
| Solubility | Sparingly soluble in water, more soluble in organic solvents like acetone and chloroform. |
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is mandatory when handling this compound. The recommended equipment is detailed below.
Table 3: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | To prevent skin contact and irritation. |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. | To protect eyes from dust particles and splashes which can cause serious irritation. |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. | To minimize skin exposure during handling. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. If ventilation is inadequate or dust is generated, a NIOSH-approved N95 dust mask or respirator is necessary. | To avoid inhalation of dust particles that may cause respiratory tract irritation. |
Detailed Operational Protocols
Adherence to standardized procedures is essential for minimizing exposure and preventing accidents.
Protocol 1: Safe Handling and Weighing
-
Preparation: Ensure an emergency eyewash station and safety shower are accessible. Designate a specific handling area, preferably within a chemical fume hood or a well-ventilated space.
-
Don PPE: Before handling the compound, put on all required PPE as specified in Table 3.
-
Handling: Handle the solid carefully to avoid generating dust. Use a spatula or scoop for transfers. Avoid all direct contact with the chemical.
-
Weighing: If weighing the powder, perform the task within a fume hood or a ventilated balance enclosure to contain any airborne particles.
-
Post-Handling: After use, thoroughly clean all work surfaces. Wash hands and any exposed skin thoroughly with soap and water. Remove and properly store PPE.
Caption: Workflow for the safe handling of this compound.
Protocol 2: Waste Disposal
-
Waste Collection: Collect all waste materials, including unused compound, contaminated consumables (e.g., weigh boats, pipette tips), and spill cleanup materials.
-
Containerization: Place all waste into a clearly labeled, sealed, and chemically compatible container designated for hazardous chemical waste.
-
Labeling: The waste container label must include "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Irritant).
-
Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste satellite accumulation area. Ensure it is stored away from incompatible materials.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this chemical down the drain or in regular trash.
Protocol 3: Spill and Exposure Management
Immediate and appropriate action is critical in the event of a spill or accidental exposure.
Spill Cleanup (Minor Spill - Solid)
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated. If in a fume hood, keep the sash at the lowest practical height.
-
PPE: Wear all PPE as specified in Table 3, including respiratory protection.
-
Containment: Gently cover the spill with a dry, inert absorbent material (e.g., sand, vermiculite) to prevent dust from becoming airborne.
-
Cleanup: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Avoid creating dust.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Disposal: Seal and label the waste container and dispose of it according to the waste disposal protocol.
For large spills, evacuate the area immediately, close the doors, and contact your institution's EHS department for emergency response.
First Aid for Exposure
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Skin Contact: Promptly remove any contaminated clothing. Wash the affected skin area thoroughly with soap and water. If skin irritation occurs or persists, seek medical attention.
-
Inhalation: Move the exposed person to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Caption: Decision tree for emergency response to a spill or exposure.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
